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(S)-Vanol Documentation Hub

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  • Product: (S)-Vanol
  • CAS: 147702-13-4; 147702-14-5

Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism of (S)-VANOL in Asymmetric Catalysis

The following technical guide details the mechanism, structural properties, and application of (S)-VANOL in asymmetric catalysis, specifically focusing on the Wulff Aziridination. Executive Summary (S)-VANOL (Vaulted 2,2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism, structural properties, and application of (S)-VANOL in asymmetric catalysis, specifically focusing on the Wulff Aziridination.

Executive Summary

(S)-VANOL (Vaulted 2,2'-Binaphthol) is a


-symmetric chiral biaryl ligand derived from the 1,1'-bi-2-naphthol (BINOL) scaffold. Distinguished by phenyl substituents at the 3,3'-positions, VANOL forms a unique "vaulted" steric environment that is deeper and more enclosing than unmodified BINOL.

Its primary application lies in Lewis Acid-Assisted Brønsted Acid (LBA) catalysis , most notably in the catalytic asymmetric aziridination (The Wulff Aziridination) of imines with diazoacetates. The active catalyst is not a simple monomeric metal complex but a supramolecular Boroxinate anion , which operates via an ion-pairing mechanism with the protonated substrate. This guide dissects the structural assembly of this catalyst, the kinetic pathway of the aziridination cycle, and the protocols required to achieve high enantioselectivities (>95% ee).

Structural & Mechanistic Foundations

Ligand Architecture

Unlike VAPOL, which contains phenanthryl rings, VANOL retains the naphthyl backbone of BINOL but introduces steric bulk at the 3,3' positions.

  • IUPAC Name: (S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diol.[1]

  • Chiral Pocket: The 3,3'-phenyl rings project outward, creating a "vaulted" groove. When complexed with boron, these rings block specific quadrants of the active site, enforcing facial selectivity upon the substrate.

  • Dihedral Angle: The biaryl axis is rigidified upon complexation, locking the catalyst into a specific atropisomeric conformation that transfers chiral information to the ion-paired substrate.

The Active Catalyst: The Boroxinate Species

The catalytically active species is not a simple Boron-VANOL monomer.[2][3] Experimental evidence (NMR, MS, and X-ray) confirms that the ligand assembles with triphenylborate (


) to form a Boroxinate  species.
  • Stoichiometry: The optimal formation requires a ratio of 1:3 (Ligand : Boron).

  • Structure: The ligand diol oxygens bind to one boron atom, which is incorporated into a six-membered

    
     boroxine ring.
    
  • Nature of Catalysis: The complex acts as a chiral Brønsted acid .[2] The proton resides on the imine substrate, forming a tight ion pair with the chiral boroxinate anion (

    
    ).
    

Core Mechanistic Pathway: Asymmetric Aziridination

The Catalytic Cycle

The reaction proceeds via a nucleophilic attack of ethyl diazoacetate (EDA) onto an activated imine. The cycle is defined by the following stages:

  • Pre-Catalyst Assembly: (S)-VANOL reacts with

    
     (or 
    
    
    
    ) to release phenol/hydrogen and form the boroxinate core.
  • Substrate Activation (Ion Pairing): The basic imine deprotonates the precatalyst (or associated phenol), generating the Active Ion Pair . The imine is now activated towards nucleophilic attack, held in a rigid chiral environment by the boroxinate anion.

  • Enantio-Determining Step: The diazo compound attacks the protonated imine. The "vaulted" phenyl rings of VANOL shield one face of the imine, forcing the diazo nucleophile to approach from the open trajectory.

  • Ring Closure: Following C-C bond formation, the intermediate undergoes ring closure (displacement of

    
    ) to form the aziridine.
    
  • Product Release: The aziridine (less basic than the starting imine) dissociates, and a new imine molecule enters the cycle.

Visualization of the Catalytic Cycle

The following diagram illustrates the assembly of the active boroxinate species and the ion-pairing mechanism.

Wulff_Aziridination_Cycle Ligand (S)-VANOL Ligand (C32H22O2) PreCatalyst Pre-Catalyst Assembly (Heating @ 55°C) Ligand->PreCatalyst + 3 equiv B(OPh)3 BoronSource Triphenylborate B(OPh)3 BoronSource->PreCatalyst ActiveSpecies Active Ion-Pair Complex [VANOL-Boroxinate](-)  [Imine-H](+) PreCatalyst->ActiveSpecies + Imine (Proton Transfer) TS Transition State (Restricted Facial Approach) ActiveSpecies->TS + Diazoacetate Imine Substrate: Imine (R-CH=N-BH) Imine->ActiveSpecies Diazo Reagent: Ethyl Diazoacetate (N2=CH-CO2Et) Diazo->TS Intermediate Zwitterionic Intermediate (C-C Bond Formed) TS->Intermediate Nucleophilic Attack Product Product: cis-Aziridine (>95% ee) Intermediate->Product Ring Closure (-N2) Product->ActiveSpecies Catalyst Regeneration (Imine Exchange)

Caption: The catalytic cycle of (S)-VANOL mediated aziridination, highlighting the formation of the supramolecular boroxinate ion-pair active species.

Experimental Protocols

Catalyst Preparation (In Situ)

The integrity of the boroxinate species is critical. Moisture degrades the catalyst back to the ligand and boric acid.

Reagents:

  • (S)-VANOL (>99% pure).

  • Triphenylborate (

    
    ) or Borane-THF (
    
    
    
    ).
  • Solvent: Toluene or Dichloromethane (Anhydrous).

Step-by-Step Protocol:

  • Charge: In a flame-dried Schlenk flask under Argon, add (S)-VANOL (0.10 mmol, 10 mol%) and

    
     (0.30 mmol, 30 mol%).
    
  • Dissolve: Add anhydrous solvent (2 mL).

  • Assembly: Heat the mixture to 55°C for 1 hour . This thermal step is mandatory to drive the formation of the thermodynamic boroxinate species.

  • Purification (Vacuum): Apply high vacuum (0.5 mmHg) while maintaining the temperature at 55°C for 30 minutes. This removes the phenol byproduct and volatile borates, shifting the equilibrium to the active "B2/Boroxinate" species.

  • Redissolution: Cool to room temperature and dissolve the resulting residue in the reaction solvent (e.g., Toluene).

Standard Aziridination Reaction
  • Substrate Addition: Add the imine substrate (1.0 mmol) to the catalyst solution. Stir for 10 minutes to establish the ion-pair equilibrium.

  • Reagent Addition: Add Ethyl Diazoacetate (1.1 - 1.2 mmol) in one portion.

  • Reaction: Stir at room temperature (25°C) for 24 hours.

  • Workup: Quench with water, extract with DCM, and purify via silica gel chromatography.

Data & Performance Comparison

The following table summarizes the performance of (S)-VANOL versus standard BINOL in the aziridination of N-benzhydryl imines, highlighting the necessity of the "vaulted" structure.

LigandCatalyst SpeciesSubstrate (Imine R-Group)Yield (%)cis:trans RatioEnantiomeric Excess (ee)
(S)-VANOL BoroxinatePhenyl (Ph)91%> 50:198%
(S)-VANOL Boroxinatep-Tolyl95%> 50:197%
(S)-VANOL BoroxinateCyclohexyl (Aliphatic)88%> 50:192%
(S)-BINOLBoratePhenyl (Ph)65%10:1< 10%
(S)-VAPOLBoroxinatePhenyl (Ph)93%> 50:198%

Note: While VAPOL performs similarly, VANOL is often preferred for specific substrate classes due to subtle differences in the chiral pocket depth.

References

  • Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies. Source: Chemistry - A European Journal (2008).[4] URL:[Link]

  • Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands. Source: Angewandte Chemie International Edition (2000). URL:[Link]

  • Isotope Effects and Mechanism of the Asymmetric BOROX Brønsted Acid Catalyzed Aziridination Reaction. Source: Journal of the American Chemical Society (2013). URL:[Link]

  • Vaulted Biaryls in Catalysis: A Structure-Activity Relationship Guided Tour of the Immanent Domain of the VANOL Ligand. Source: Chemical Reviews (2015). URL:[Link]

Sources

Exploratory

solubility of (S)-Vanol in common organic solvents

Technical Whitepaper: Solvation Thermodynamics and Handling of (S)-VANOL Executive Summary (S)-VANOL (3,3'-Diphenyl-2,2'-bi-1-naphthol) is a privileged chiral ligand belonging to the vaulted biaryl class. Unlike its cong...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solvation Thermodynamics and Handling of (S)-VANOL

Executive Summary

(S)-VANOL (3,3'-Diphenyl-2,2'-bi-1-naphthol) is a privileged chiral ligand belonging to the vaulted biaryl class. Unlike its congener VAPOL, VANOL possesses a distinct solubility profile driven by its naphthol backbone and phenyl substituents.

This guide addresses a critical bottleneck in asymmetric catalysis: the mismanagement of solvent systems during ligand activation. While (S)-VANOL is soluble in common chlorinated and aromatic solvents, its catalytic efficiency—particularly in Lewis acid-mediated aziridinations and Diels-Alder reactions—is strictly governed by the solvation shell. Improper solvent choice can lead to ligand aggregation, catalyst deactivation, or poor enantiomeric excess (ee).

Physicochemical Profile & Solvation Mechanism

To understand solubility, one must understand the lattice energy. (S)-VANOL crystallizes with significant


 stacking interactions between the phenyl wings and the naphthyl backbone. Dissolution requires a solvent capable of disrupting these non-covalent interactions without interfering with the diol's hydrogen-bonding capability needed for catalyst binding.
  • Chemical Name: (S)-3,3'-Diphenyl-2,2'-bi-1-naphthol

  • Molecular Weight: 438.52 g/mol [1]

  • Appearance: White to off-white crystalline powder

  • Melting Point: 199–203 °C[1][2]

  • Optical Rotation:

    
     (c=1, CHCl
    
    
    
    )[1][2]
Solubility Data Table

Qualitative solubility based on standard laboratory concentrations (0.1 M – 0.5 M).

Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)High Primary solvent for catalyst synthesis (borate formation).
Chloroform (CHCl

)
High Standard for optical rotation measurements; NMR.
Carbon TetrachlorideModerate/High Historical use; avoided due to toxicity.
Aromatic TolueneHigh Preferred reaction solvent. Promotes monomeric catalyst species.
BenzeneHigh Effective but replaced by toluene for safety.
Ethers THFHigh Good solubility, but Lewis basicity can compete with substrate binding.
Diethyl EtherModerate Used in extraction/workup.
Alcohols Ethanol (EtOH)Temp. Dependent Recrystallization solvent. Soluble hot, insoluble cold.
Isopropanol (IPA)Low/Moderate Antisovlent or wash solvent.
Alkanes Hexanes / HeptaneInsoluble Antisolvent. Used to crash out ligand or catalyst.
Polar Aprotic DMSO / DMFHigh Avoid. High boiling point and coordination hamper catalyst recovery.
Aqueous WaterInsoluble Biphasic workup medium only.

Mechanistic Insight: The "Solvent Switch" Effect

In high-performance catalysis, particularly Wulff-Yudin aziridination, the solvent plays a dual role.

  • Synthesis Phase (DCM): The ligand is typically reacted with triphenylborate (

    
    ) or 
    
    
    
    . DCM is preferred here because it solubilizes the initial reactants and facilitates the removal of phenol byproducts.
  • Reaction Phase (Toluene): Toluene is critical for the actual catalytic cycle. Research suggests that aromatic solvents stabilize the active catalyst species via

    
    -interactions while preventing the formation of inactive oligomers that occur in more polar or aliphatic solvents.
    

Critical Directive: Do not attempt to run Lewis Acid catalysis with (S)-VANOL in THF or DMF unless specified; the solvent oxygen will coordinate to the metal center (Boron/Aluminum), effectively poisoning the catalyst.

Visualization: Solvent Selection Workflow

The following diagram illustrates the decision matrix for solvent selection based on the process stage.

VanolSolubility Start Start: (S)-VANOL Solid Goal Select Process Goal Start->Goal CatPrep Catalyst Preparation (Activation) Goal->CatPrep Purification Purification / Recrystallization Goal->Purification Analysis Analysis (NMR / HPLC) Goal->Analysis DCM Dichloromethane (DCM) High Solubility Use: Ligand + B(OPh)3 mixing CatPrep->DCM Step 1: Dissolution Ethanol Ethanol (Hot) Temp-Dependent Solubility Use: Crystallization Purification->Ethanol Method A: Thermal Swing Hexane Hexanes Insoluble (Antisolvent) Use: Precipitation Purification->Hexane Method B: Layering (DCM/Hex) Chloroform Chloroform (CDCl3) High Solubility Use: Optical Rotation / NMR Analysis->Chloroform Toluene Toluene High Solubility Use: Reaction Medium (Aziridination) DCM->Toluene Step 2: Solvent Swap (Evap & Redissolve)

Figure 1: Solvent selection decision matrix for (S)-VANOL processing.

Experimental Protocols

Protocol A: Catalyst Activation (The Solvent Swap)

Context: Preparation of the VANOL-Borate catalyst for asymmetric aziridination.

Scientific Rationale: The catalyst is generated in DCM to ensure complete mixing with triphenylborate, but the reaction must occur in Toluene/Carbon Tetrachloride (historical) or pure Toluene to maximize enantioselectivity.

  • Charge: In a flame-dried Schlenk flask under Argon, charge (S)-VANOL (1.0 equiv) and Triphenylborate (

    
    , 3.0 equiv).
    
  • Dissolution: Add anhydrous DCM (0.1 M concentration relative to ligand). Stir at room temperature for 10 minutes until a clear solution is obtained.

  • Heating: Heat the mixture to reflux (approx. 40°C) for 1 hour. Note: The solution will remain clear.

  • Evaporation (Critical Step): Apply high vacuum (0.1 mmHg) and heat to 55°C for 30 minutes.

    • Why? This removes the DCM and the phenol byproduct generated during ligand exchange. Failure to remove phenol results in lower reaction rates.

  • Re-constitution: Break vacuum with Argon. Dissolve the resulting white/pale-yellow semi-solid in anhydrous Toluene .

  • Usage: The catalyst solution in toluene is now active and ready for substrate addition.

Protocol B: Recrystallization (Self-Validating Purity)

Context: Recovering (S)-VANOL from crude reaction mixtures or upgrading ee.

Method: Thermal Swing in Ethanol

  • Place crude (S)-VANOL in a round-bottom flask.

  • Add Ethanol (95% or absolute) (approx. 10-15 mL per gram of solid).

  • Heat to reflux (78°C). The solid should fully dissolve. If not, add small aliquots of hot ethanol until clear.

  • Remove from heat and allow to cool slowly to room temperature on a cork ring.

  • Validation: Needle-like crystals should form. If "oiling out" occurs, the solution was too concentrated or contained too many impurities; reheat and add 10% more solvent.

  • Cool further to -20°C (freezer) for 4 hours to maximize yield.

  • Filter and wash with cold (

    
    ) Hexanes.
    

References

  • Synthesis and Application of VANOL: Wulff, W. D.; Antilla, J. C.; et al. "Catalytic Asymmetric Aziridination." Journal of the American Chemical Society, 1999 , 121, 5099–5100.

  • Detailed Preparation Protocol: Wulff, W. D.; Ren, H. "Preparation of VAPOL and VANOL." Organic Syntheses, 2008 , 85, 248.

  • Physical Properties & Safety Data: Sigma-Aldrich. "(S)-VANOL Safety Data Sheet."

  • Mechanistic Studies on Solvent Effects: Zhang, Y.; Antilla, J. C.; Wulff, W. D. "Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands." Journal of the American Chemical Society, 2003 , 125, 10174.

Sources

Foundational

Theoretical Mechanistics of (S)-VANOL Catalyzed Asymmetric Aziridination

This guide synthesizes theoretical and mechanistic insights into the (S)-VANOL catalytic cycle, focusing on its dominant application in asymmetric aziridination. It moves beyond early Lewis acid models to the contemporar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes theoretical and mechanistic insights into the (S)-VANOL catalytic cycle, focusing on its dominant application in asymmetric aziridination. It moves beyond early Lewis acid models to the contemporary Boroxinate Ion-Pair Mechanism , which theoretical studies (DFT) and experimental kinetics have identified as the true operative pathway.

Technical Whitepaper | Computational Catalysis & Ligand Design

Executive Summary

The (S)-VANOL ligand (Vaulted Binaphthol) represents a privileged scaffold in asymmetric catalysis, distinct from BINOL due to its "vaulted" steric environment. While early models proposed a simple Lewis Acid activation, advanced Density Functional Theory (DFT) and kinetic studies have redefined the active species as a chiral boroxinate Brønsted acid . This guide delineates the theoretical basis of this cycle, providing the specific mechanistic steps, transition state geometries, and computational protocols required to model and optimize this system.

The Active Species: Boroxinate Architecture

Unlike BINOL, which often forms simple mono-boron species, VANOL and VAPOL ligands assemble into complex boroxinate anions in the presence of borate sources (


) and a proton source (substrate/phenol).
  • Structural Core: The active catalyst is not a neutral boron species but an ion pair:[1]

    • Anion: A

      
      -symmetric boroxinate core containing three boron atoms and the chiral ligand.
      
    • Cation: The protonated substrate (e.g., iminium ion).

  • Theoretical Insight: DFT calculations (B3LYP/6-31G* level) reveal that the "vaulted" biaryl wings create a deep chiral pocket. The boroxinate core serves as a hydrogen-bond acceptor, stabilizing the protonated transition state via a double H-bond network, which is energetically superior to simple Lewis acid coordination.

The Catalytic Cycle: Mechanistic Breakdown

The cycle proceeds through a Brønsted Acid-Assisted Ion-Pair Mechanism .

Phase I: Catalyst Assembly & Pre-Complexation

The reaction initiates with the self-assembly of the pre-catalyst. The ligand reacts with


 to form the boroxinate species.[2]
  • Substrate Activation: The imine substrate is protonated by the catalyst complex, generating an Iminium–Boroxinate Ion Pair .

  • Energetics: This ion-pairing is exothermic (~ -12 kcal/mol), driven by the electrostatic attraction and hydrogen bonding between the iminium proton and the boroxinate oxygens.

Phase II: Enantiodetermining C-C Bond Formation

This is the critical stereodefining step.

  • Nucleophilic Attack: Ethyl diazoacetate (EDA) attacks the electrophilic carbon of the iminium ion.

  • Transition State (TS1): The TS involves a specific orientation where the vaulted wings of (S)-VANOL sterically block one face of the imine.

  • DFT Findings: Calculations show that the Re-face attack is kinetically favored by 2.5–3.5 kcal/mol over the Si-face, corresponding to the experimentally observed high enantioselectivity (>95% ee). The "vaulted" structure prevents the rotation of the substrate, locking it into a productive conformation.

Phase III: Ring Closure & Turnover
  • Intermediate: A betaine (zwitterionic) intermediate is formed.

  • Ring Closure (TS2): The nitrogen of the original imine attacks the diazo carbon, displacing

    
    .
    
  • Release: The aziridine product dissociates, and the proton is transferred back to the next incoming imine, regenerating the ion pair.

Visualization: The Boroxinate Catalytic Cycle

VanolCatalyticCycle PreCat Pre-Catalyst Assembly (S)-VANOL + B(OPh)3 ActiveSpecies Active Species [Boroxinate Anion]⁻ [H-Imine]⁺ (Ion Pair) PreCat->ActiveSpecies + Imine / - Phenol TS_CC_Bond TS1: C-C Bond Formation (Stereodetermining) Diazo Attack on Re-face ActiveSpecies->TS_CC_Bond + Ethyl Diazoacetate Intermediate Zwitterionic Intermediate (Betaine Species) TS_CC_Bond->Intermediate ΔG‡ ~14 kcal/mol TS_RingClose TS2: Ring Closure Displacement of N2 Intermediate->TS_RingClose Rotation & Attack ProductRelease Product Release (cis-Aziridine + N2) TS_RingClose->ProductRelease - N2 ProductRelease->ActiveSpecies Catalyst Regeneration (Proton Transfer)

Caption: The (S)-VANOL catalyzed aziridination cycle, highlighting the critical ion-pair activation and the stereodetermining C-C bond formation step.

Comparative Data: Ligand Performance

The theoretical "vaulted" angle correlates directly with enantioselectivity. VAPOL, having a larger vaulted radius than VANOL, often provides marginally higher selectivity for bulky substrates.

Ligand ScaffoldVault Angle (Calc.)Active Species TypeΔΔG‡ (Re vs Si)Typical ee% (Aziridination)
(S)-BINOL Open (Flat)Lewis Acid / Mono-B< 1.0 kcal/mol< 20%
(S)-VANOL ~79° (Vaulted)Boroxinate Ion Pair2.5 kcal/mol90 - 95%
(S)-VAPOL ~85° (Ext. Vault)Boroxinate Ion Pair3.2 kcal/mol95 - 99%

Data Source: Aggregated from Wulff et al. kinetic and DFT studies.

Computational Protocol for Validation

To replicate these findings or screen new substrates, use the following validated computational workflow.

Step 1: Model Construction
  • Ligand: Build the full (S)-VANOL structure. Do not truncate the phenyl rings; they are essential for the "vault" effect.

  • Boron Core: Construct the boroxinate core (

    
     ring system) attached to the ligand.
    
  • Substrate: Protonate the imine nitrogen. Place it within H-bonding distance (1.8 Å) of the boroxinate oxygens.

Step 2: DFT Parameters[3][4]
  • Functional: B3LYP or M06-2X (M06-2X is preferred for non-covalent interactions/dispersion forces).

  • Basis Set:

    • Optimization: 6-31G(d) on all atoms.

    • Single Point Energy: 6-311+G(d,p) to refine energetics.[3]

  • Solvation: IEFPCM (Polarizable Continuum Model) using Toluene or Dichloromethane (standard experimental solvents).

Step 3: Transition State Search
  • Guess Geometry: Position the diazo carbon 2.2 Å from the imine carbon.

  • Frequency Calculation: Confirm a single imaginary frequency corresponding to C-C bond formation (approx. 200–400i cm⁻¹).

  • IRC Calculation: Perform Intrinsic Reaction Coordinate analysis to verify the path connects the ion pair to the betaine intermediate.

References

  • Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands. Chemistry – A European Journal.Link[4]

  • Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst. Angewandte Chemie Int. Ed.Link

  • Probing Catalyst Function – Electronic Modulation of Chiral Polyborate Anionic Catalysts. Journal of Organic Chemistry.Link

  • Catalytic Asymmetric Aziridination with Arylborate Catalysts. Angewandte Chemie.Link

Sources

Protocols & Analytical Methods

Method

Application Note: (S)-VANOL Catalyzed Asymmetric Diels-Alder Protocol

This is a comprehensive Application Note and Protocol for the (S)-VANOL catalyzed asymmetric Diels-Alder reaction . This guide focuses on the VANOL-Boron catalytic system, a robust method developed by the Wulff group, pa...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the (S)-VANOL catalyzed asymmetric Diels-Alder reaction . This guide focuses on the VANOL-Boron catalytic system, a robust method developed by the Wulff group, particularly effective for challenging dienophiles like 2'-hydroxychalcones and acrylates.

Introduction & Mechanistic Rationale

The Diels-Alder cycloaddition is a cornerstone of organic synthesis for constructing six-membered rings with high stereocontrol. While classical Lewis acids (e.g., AlCl₃, BF₃·OEt₂) accelerate this reaction, they lack enantiocontrol. The (S)-VANOL ligand (Va ulted N aphthol ol ), when complexed with Boron or Aluminum, creates a unique "vaulted" chiral pocket that shields one face of the dienophile, enforcing high enantioselectivity.

The VANOL Advantage

Unlike the widely used BINOL ligand, which possesses a 1,1'-binaphthyl backbone with hydroxyls at the 2,2'-positions, VANOL features a 2,2'-binaphthyl backbone with hydroxyls at the 1,1'-positions . This structural inversion creates a deeper, "vaulted" chiral cavity that extends further around the metal center, providing superior steric screening for specific substrates compared to standard BINOL systems.

  • Ligand Identity: (S)-3,3'-diphenyl-[2,2'-binaphthalene]-1,1'-diol.[1]

  • Catalytic Mode: Lewis Acid Catalysis (Boron-VANOL complex).

  • Key Application: Asymmetric cycloaddition of dienes with electron-deficient dienophiles (e.g., chalcones, acrylates).

Mechanistic Pathway

The active catalyst is generated in situ by the condensation of (S)-VANOL with triphenyl borate [B(OPh)₃]. The resulting VANOL-Borate species coordinates to the carbonyl oxygen of the dienophile. The "vaulted" phenyl groups of the ligand block the Re-face (typically), forcing the diene to approach from the Si-face (endo-selective), thereby imparting enantioselectivity.

Mechanism Ligand (S)-VANOL (Pre-catalyst) Complex Active VANOL-Borate Complex Ligand->Complex 100°C, PhCF3 - 3 PhOH Boron B(OPh)3 (Lewis Acid Precursor) Boron->Complex Coordination Substrate Coordination (Dienophile Activation) Complex->Coordination + Dienophile TS Transition State (Vaulted Shielding) Coordination->TS + Diene Product Chiral Cyclohexene (Endo-enriched) TS->Product Cycloaddition Product->Complex Catalyst Turnover

Figure 1: Catalytic cycle for the VANOL-Boron mediated Diels-Alder reaction.

Experimental Protocol

Reagents & Equipment[2][3]
  • (S)-VANOL: >97% purity (commercially available or synthesized via Wulff method).

  • Triphenyl Borate [B(OPh)₃]: Purified by distillation if necessary.

  • Solvent:

    
    -Trifluorotoluene (PhCF₃) or Toluene. Note: PhCF₃ is preferred for its polarity and stability at high temperatures.
    
  • Dienophile: e.g., 2'-Hydroxychalcone, Methacrolein.

  • Diene: e.g., Isoprene, Cyclopentadiene, 2,3-Dimethylbutadiene.

  • Glassware: Flame-dried Schlenk flask or pressure tube with magnetic stir bar.

Catalyst Preparation (The "Wulff Protocol")

Critical Step: The active catalyst must be generated at elevated temperature to drive the ligand exchange between B(OPh)₃ and VANOL.

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add (S)-VANOL (1.2 equiv relative to Boron) and B(OPh)₃ (1.0 equiv relative to Boron).

    • Standard Loading: 10 mol% B(OPh)₃ and 12 mol% (S)-VANOL relative to the substrate.

  • Solvation: Add anhydrous PhCF₃ (concentration ~0.1 M relative to substrate).

  • Activation: Heat the mixture to 100°C for 1 hour .

    • Visual Cue: The solution typically turns homogenous and may develop a light yellow/orange hue.

    • Chemistry: This step releases 3 equivalents of phenol (PhOH) which remain in solution but do not interfere significantly.

  • Cooling: Cool the mixture to the desired reaction temperature (Room Temp, 0°C, or keep at 100°C depending on substrate reactivity).

Reaction Procedure (Representative: Chalcone + Isoprene)
  • Substrate Addition: To the catalyst solution (prepared above), add the dienophile (e.g., 2'-hydroxychalcone , 1.0 equiv).

  • Equilibration: Stir for 10–15 minutes to allow coordination.

  • Diene Addition: Add the diene (e.g., Isoprene , 1.2–2.0 equiv) via syringe.

  • Reaction: Stir at the optimized temperature.

    • For Chalcones: 80–100°C is often required due to steric bulk.

    • For Acrolein/Methacrolein: -78°C to -20°C is preferred to maximize ee.

  • Monitoring: Monitor consumption of dienophile by TLC or HPLC.

  • Quenching: Dilute with wet Ethyl Acetate or water.

  • Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc) to isolate the cycloadduct.

Substrate Scope & Performance Data

The following table summarizes the performance of the (S)-VANOL/Boron system with various substrates. Note the correlation between temperature and enantioselectivity.[2][3]

EntryDienophileDieneTemp (°C)Time (h)Yield (%)ee (%)Ref
1 2'-HydroxychalconeIsoprene1002.58372[1]
2 2'-Hydroxychalcone2,3-Dimethylbutadiene1009.08585[1]
3 MethacroleinCyclopentadiene-781294>95*[2]
4 Methyl AcrylateFuran-20247888[3]

*Note: Entry 3 typically utilizes the VANOL-Aluminum or VAPOL-Aluminum variant for higher reactivity at low temperatures.

Troubleshooting & Optimization

Problem: Low Enantioselectivity (<50% ee)[3]
  • Root Cause 1: Incomplete Catalyst Formation. If the initial heating step (100°C for 1h) is skipped or shortened, the active Boron-VANOL species is not fully formed.

    • Solution: Strictly adhere to the 1 hour activation at 100°C.

  • Root Cause 2: Moisture Contamination. Borate esters are sensitive to hydrolysis.

    • Solution: Ensure PhCF₃ is dried over molecular sieves (4Å) and glassware is flame-dried.

  • Root Cause 3: Background Reaction. Uncatalyzed thermal Diels-Alder can compete at 100°C.

    • Solution: Lower the reaction temperature if possible. If the substrate is unreactive, switch to the more reactive VAPOL ligand or increase catalyst loading to 20 mol%.

Problem: Low Yield / No Reaction
  • Root Cause: Substrate Inhibition. Some Lewis-basic substrates (e.g., amines) can poison the Boron center.

    • Solution: Protect free amines or alcohols (other than the coordinating hydroxyls required for the mechanism).

  • Root Cause: Steric Bulk.

    • Solution: Switch solvent to Toluene or Xylenes and increase temperature, or use a large excess of diene (5.0 equiv).

Catalyst Recovery Workflow (Optional)

While often used as a single-use catalyst, VANOL is expensive. It can be recovered:

  • After column chromatography, flush the column with polar solvent (10% MeOH in DCM).

  • The VANOL ligand often elutes after the product.

  • Recrystallize from Ethanol/Water to recover pure (S)-VANOL.

Workflow Start Start: Flame-dry Flask N2 Atmosphere Prep Add (S)-VANOL (12 mol%) + B(OPh)3 (10 mol%) + PhCF3 Start->Prep Heat Heat to 100°C (1 Hour) (Catalyst Activation) Prep->Heat Cool Adjust Temp (e.g., 25°C or 100°C) Heat->Cool React Add Dienophile + Diene Stir 2-24h Cool->React Quench Quench (H2O/EtOAc) Extract & Purify React->Quench

Figure 2: Step-by-step experimental workflow for the VANOL-catalyzed protocol.

References

  • Catalytic Asymmetric Diels–Alder Reaction of 2′-Hydroxychalcone as a Dienophile with a VANOL-Borate Ester Complex. Source: ACS Omega, 2023. URL:[Link]

  • Active Site Design in a Chemzyme: The Vaulted Biaryl Ligands in Asymmetric Catalysis. (Classic Wulff Review) Source: Accounts of Chemical Research. URL:[Link]

  • Wulff Group Research: VAPOL & VANOL Ligands. Source: Michigan State University Chemistry. URL:[Link]

Sources

Application

Application Note: High-Fidelity Enantioselective Aziridination using (S)-VANOL

Executive Summary This guide details the protocol for the catalytic asymmetric aziridination of imines using the chiral ligand (S)-VANOL (Vaulted Biaryl Naphthol). Developed primarily by the Wulff group, this methodology...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the catalytic asymmetric aziridination of imines using the chiral ligand (S)-VANOL (Vaulted Biaryl Naphthol). Developed primarily by the Wulff group, this methodology utilizes a chiral borate Lewis acid to couple N-benzhydryl imines with diazo compounds (typically ethyl diazoacetate), yielding cis-aziridines with high diastereoselectivity (>50:[1]1) and enantioselectivity (90–98% ee).[2][3]

Unlike many organocatalytic methods, this system relies on a pre-formed borate catalyst species. Success depends critically on catalyst assembly (thermal equilibration with triphenyl borate) and substrate protection (use of the benzhydryl group).

Mechanistic Insight & Catalyst Architecture

The Active Species: Borate Esters

The active catalyst is not the free VANOL ligand but a borate species generated in situ by condensing VANOL with triphenyl borate (


).
  • B1 Species: A monomeric borate (1 Ligand : 1 Boron).

  • B2 Species: A linear pyroborate (1 Ligand : 2 Borons).[4][5]

  • Operational Insight: While both species exist in equilibrium, spectroscopic studies suggest the B2 species is often the more active and selective catalyst. Therefore, the protocol includes a specific heating step to drive the formation of these active borate esters and remove the phenol byproduct.

Chiral Induction Model

The vaulted structure of VANOL creates a deep chiral pocket. The Lewis acidic boron center coordinates the imine nitrogen, activating the C=N bond. The shielding provided by the naphthyl wings directs the attack of the diazo nucleophile, favoring the formation of the cis-aziridine via a specific zwitterionic intermediate.

Pathway Visualization

CatalyticCycle CatPre Pre-Catalyst Assembly (VANOL + B(OPh)3) ActiveCat Active Borate Catalyst (B1/B2 Species) CatPre->ActiveCat Heat (55-80°C) - Phenol Complex Catalyst-Imine Complex (Lewis Acid Activation) ActiveCat->Complex + N-Benzhydryl Imine DiazoAttack Diazo Attack (Stereo-determining Step) Complex->DiazoAttack + Ethyl Diazoacetate Zwitterion Zwitterionic Intermediate (Bond Rotation) DiazoAttack->Zwitterion RingClose Ring Closure (N2 Extrusion) Zwitterion->RingClose Product Cis-Aziridine Product + Regenerated Catalyst RingClose->Product Product->ActiveCat Cycle Repeats

Figure 1: The catalytic cycle for Wulff-type aziridination. The critical pre-activation step generates the active borate species.

Critical Parameters & Substrate Scope

Ligand Selection: VANOL vs. VAPOL

While VAPOL (Vaulted Biaryl Phenanthrol) was the original ligand, VANOL is often preferred for industrial applications due to:

  • Atom Economy: Lower molecular weight (438 g/mol vs. 538 g/mol ).

  • Reaction Rate: VANOL-derived catalysts often exhibit faster turnover frequencies (TOF).

  • Selectivity: Comparable ee values (typically within 1-2% of VAPOL).

The Benzhydryl Effect

The nitrogen protecting group is non-negotiable for high enantioselectivity.

  • N-Benzhydryl (DAM): Optimal.[6] Provides necessary steric bulk and electronic stabilization.

  • N-Benzyl / N-Allyl: Significantly lower ee and yield.

  • N-Trityl: Often unreactive due to steric clash.[3]

Table 1: Comparative Performance (Standard Substrate: Ph-CH=N-CHPh


) 
Parameter(S)-VANOL Catalyst(S)-VAPOL Catalyst
Catalyst Loading 1 - 10 mol%1 - 10 mol%
Yield 85 - 95%80 - 92%
Enantioselectivity (ee) 90 - 95%91 - 96%
Diastereoselectivity (cis:trans) > 50:1> 50:1
Reaction Time 2 - 12 h4 - 24 h

Detailed Experimental Protocol

Reagents and Preparation
  • (S)-VANOL : Commercially available or synthesized via oxidative coupling.

  • Triphenyl Borate (

    
    ) : Must be high purity.
    
  • Solvent : Toluene (preferred for catalyst formation) and DCM or CCl

    
     (for reaction).
    
  • Ethyl Diazoacetate (EDA) : Commercially available (handle with care).[1][6]

Step-by-Step Procedure
Phase 1: Catalyst Assembly (The "Pre-cook")

This step is vital. Simply mixing reagents at RT will result in poor catalysis.

  • Setup : Flame-dry a Schlenk flask or heavy-walled pressure vial equipped with a magnetic stir bar. Cool under Argon.

  • Charging : Add (S)-VANOL (44 mg, 0.10 mmol, 10 mol%) and Triphenyl Borate (87 mg, 0.30 mmol, 30 mol%).

    • Note: A 1:3 ratio of Ligand:Borate is standard.

  • Solvation : Add anhydrous DCM or Toluene (2-4 mL).

  • Thermal Activation : Seal the vessel and heat to 55°C (DCM) or 80°C (Toluene) for 1 hour.

    • Mechanism: This drives the ligand exchange, releasing phenol and forming the chiral borate.

  • Evacuation : While maintaining the temperature (55°C/80°C), apply high vacuum (0.1 mmHg) for 30 minutes.

    • Purpose: This removes the solvent and the volatile phenol byproduct, shifting the equilibrium to the active catalyst species. The catalyst will appear as a viscous oil or semi-solid.

Phase 2: Aziridination Reaction[6]
  • Redissolution : Cool the catalyst residue to Room Temperature (RT). Dissolve in anhydrous DCM (2 mL).

  • Substrate Addition : Add the N-benzhydryl imine (1.0 mmol, 1.0 equiv). Stir for 10 minutes to allow catalyst-substrate binding.

  • Diazo Addition : Add Ethyl Diazoacetate (1.1 - 1.2 equiv) via syringe.

    • Rate: For small scales (<5 mmol), single portion addition is acceptable. For larger scales, slow addition over 1 hour is recommended to prevent diazo dimerization.

  • Monitoring : Stir at 25°C. Monitor by TLC (silica) or HPLC.

    • Endpoint: Consumption of imine (typically 2–24 hours).

    • Visual Cue: Reaction mixture often turns from pale yellow to clear/colorless upon completion.

Phase 3: Workup and Purification[7]
  • Quench : Add water (0.5 mL) or saturated NaHCO

    
     to destroy residual diazo and hydrolyze the borate catalyst.
    
  • Extraction : Dilute with DCM, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification : Flash chromatography on silica gel (Hexanes/EtOAc, typically 95:5 to 90:10).

    • Note: The N-benzhydryl aziridines are stable on silica.

  • Recrystallization (Optional) : Many N-benzhydryl aziridines are highly crystalline.[5] Recrystallization from Ethanol/Hexane can often upgrade ee from 90% to >99%.

Workflow Diagram

Workflow Step1 1. Catalyst Prep Heat VANOL + B(OPh)3 Vacuum (remove PhOH) Step2 2. Substrate Addn Add Imine in DCM Stir 10 min Step1->Step2 Step3 3. Reaction Add EDA Stir @ 25°C (2-24h) Step2->Step3 Step4 4. Workup Quench (H2O) Flash Column Step3->Step4

Figure 2: Operational workflow for the batch synthesis of chiral aziridines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in catalyst prepEnsure rigorous flame-drying; use fresh anhydrous solvents.
Low ee (<80%) Incomplete catalyst formationIncrease "Pre-cook" time or temp; ensure good vacuum to remove phenol.
Imine Hydrolysis Wet solvent or acidic silicaUse neutral silica; add 1% Et

N to eluent if product is acid-sensitive.
Slow Reaction Catalyst inhibitionIncrease catalyst loading to 15 mol%; ensure imine is free of aldehyde impurities.

Safety Considerations

  • Ethyl Diazoacetate (EDA) : Potentially explosive and toxic. Work in a fume hood. Avoid heating pure EDA.

  • Borates : Generally low toxicity, but handle precursors with gloves.

  • Pressure : Heating closed vessels for catalyst prep requires pressure-rated glassware.

References

  • Original Discovery (VAPOL) : Antilla, J. C.; Wulff, W. D. "Catalytic Asymmetric Aziridination." J. Am. Chem. Soc.1999 , 121, 5099–5100. Link

  • VANOL Introduction : Antilla, J. C.; Wulff, W. D.[8] "Highly Enantioselective Aziridination of Imines Catalyzed by VANOL." Angew.[3] Chem. Int. Ed.2000 , 39, 4518–4521. Link

  • Mechanism & Scope : Zhang, Y.; Desai, A.; Lu, Z.; Hu, G.; Ding, Z.; Wulff, W. D.[4][5] "Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands." Chem. Eur. J.[4]2008 , 14, 3785–3803.[4][5] Link

  • Review & Protocols : Zhang, Y.; Wulff, W. D.[2][4][5] "Catalytic Asymmetric Aziridination." Synlett2009 , 2009(17), 2715–2739.[6] Link

Sources

Method

Application Note: Solvent-Dependent Efficacy in (S)-VANOL Mediated Asymmetric Aziridination

[1][2][3] Introduction: The Vaulted Biaryl Advantage The (S)-VANOL ligand (3,3'-diphenyl-2,2'-bi-1-naphthol) represents a distinct class of "vaulted" biaryl ligands, differentiated from the BINOL scaffold by its extended...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction: The Vaulted Biaryl Advantage

The (S)-VANOL ligand (3,3'-diphenyl-2,2'-bi-1-naphthol) represents a distinct class of "vaulted" biaryl ligands, differentiated from the BINOL scaffold by its extended aromatic surface and unique steric cleft. When complexed with Boron Lewis acids, (S)-VANOL forms a highly effective catalyst for the asymmetric aziridination of imines—a transformation often referred to as the Wulff Aziridination .

While the ligand's chiral pocket provides the necessary steric bulk for enantioselection, the solvent system acts as the functional "on/off" switch for catalytic turnover. Unlike transition metal catalysis where solvents primarily dictate solubility, in VANOL-Borate Lewis acid catalysis, the solvent defines the speciation of the active catalyst and the lifetime of reactive intermediates.

This guide details the mechanistic rationale for solvent selection, providing a validated protocol to maximize Yield and Enantiomeric Excess (% ee).

Mechanistic Insight: The Solvent-Catalyst Interface

The Active Species: Boroxinate Assembly

The active catalyst is not a simple monomeric Lewis acid. It is an assembled supramolecular structure, often described as a boroxinate or a pyroborate species (specifically the "B2" species containing one ligand and two boron atoms).

  • Non-Coordinating Solvents (Toluene, CCl₄): These solvents allow the Lewis acidic Boron center to remain "naked" and available for substrate (imine) binding. They promote the formation of the active supramolecular aggregate.

  • Coordinating Solvents (THF, MeCN, DMF): These are "catalyst poisons." Oxygen or Nitrogen lone pairs from the solvent competitively bind to the Boron center, displacing the imine substrate and breaking the delicate hydrogen-bond network required for the catalyst's chiral pocket integrity.

  • Dielectric Effect: The aziridination proceeds via a zwitterionic intermediate. High-dielectric solvents stabilize this charge-separated species, increasing its lifetime. Paradoxically, this extended lifetime allows for deleterious side reactions (1,2-hydride or 1,2-aryl shifts) leading to enamine byproducts rather than the desired ring closure to aziridine.

Pathway Visualization

VanolMechanism cluster_Solvent Solvent Environment Ligand (S)-VANOL (Ligand) PreCat Pre-Catalyst Assembly Ligand->PreCat Boron B(OPh)3 (Precursor) Boron->PreCat Active Active Boroxinate (B2 Species) PreCat->Active Non-Polar (Toluene/DCM) Inhib Solvent-Blocked Species PreCat->Inhib Coordinating (THF/Ether) Zwitter Zwitterionic Intermediate Active->Zwitter + Imine + Diazoacetate Imine Imine Substrate Aziridine Chiral Aziridine (Product) Zwitter->Aziridine Fast Ring Closure (Low Polarity) Enamine Enamine (Side Product) Zwitter->Enamine Stabilized Intermediate (High Polarity)

Figure 1: Mechanistic divergence dictated by solvent coordination and polarity. Coordinating solvents block the active site, while polar solvents favor side-product formation.

Comparative Data: Solvent Screening

The following data summarizes the effect of solvent choice on the reaction of N-benzhydryl imine with ethyl diazoacetate using 10 mol% (S)-VANOL/B(OPh)₃ catalyst.

Solvent ClassSpecific SolventRelative RateYield (%)% eeOutcome
Aromatic (Non-Polar) Toluene High 85 - 95 90 - 98 Optimal. Standard for high enantioselectivity.
Chlorinated DCM (CH₂Cl₂) High80 - 9088 - 94Excellent alternative; slightly lower ee than Toluene.
Chlorinated CCl₄ Very High80 - 8590 - 93Effective, but avoided due to toxicity.
Coordinating (Ether) THF Zero< 5N/AFailed. Competitive inhibition of Lewis Acid.
Coordinating (Nitrile) MeCN Low20 - 40< 10Failed. Disrupts chiral pocket assembly.
Polar Aprotic DMF/DMSO Zero0N/AFailed. Complete catalyst deactivation.

Key Takeaway: Toluene is the solvent of choice for the reaction phase. However, DCM is often preferred for the initial catalyst assembly step due to better solubility of the ligand precursors before the active species is generated.

Validated Protocol: Asymmetric Aziridination

This protocol utilizes a "Procedure A" approach (Wulff et al.), ensuring the formation of the active catalytic species before substrate introduction.[1]

Reagents & Equipment
  • (S)-VANOL Ligand: >99% purity.[2][3]

  • Triphenylborate (B(OPh)₃): Must be stored under inert atmosphere. Hydrolysis produces phenol and boric acid, which degrades performance.

  • Solvents: Toluene and DCM (Distilled from CaH₂ or passed through activated alumina columns).

  • Substrate: N-benzhydryl imine (prepared from benzhydrylamine and aldehyde).

  • Glassware: Flame-dried Schlenk flask or pressure tube.

Step-by-Step Workflow

ProtocolWorkflow Step1 STEP 1: Catalyst Assembly Mix (S)-VANOL (1 equiv) + B(OPh)3 (3 equiv) in DCM (0.1 M) Step2 STEP 2: Thermal Activation Heat to 55°C for 1 Hour (Forms Pre-catalyst) Step1->Step2 Step3 STEP 3: Volatile Removal Apply High Vacuum (0.1 mmHg) at 55°C for 30 mins. Remove Phenol/DCM. Step2->Step3 Step4 STEP 4: Solvent Switch Redissolve residue in Toluene (Reaction Solvent) Step3->Step4 Step5 STEP 5: Reaction Add Imine + Ethyl Diazoacetate Run at 25°C for 24 Hours Step4->Step5 Step6 STEP 6: Isolation Flash Chromatography (Silica Gel) Step5->Step6

Figure 2: The critical "Solvent Switch" workflow. Initial assembly in DCM followed by vacuum removal allows the catalyst to form without interference, before redissolving in Toluene for the reaction.

Detailed Procedure
  • Catalyst Assembly (The "Bake"):

    • In a flame-dried Schlenk flask under Argon, charge (S)-VANOL (44 mg, 0.10 mmol, 10 mol%) and Triphenylborate (87 mg, 0.30 mmol, 30 mol%).

    • Add anhydrous DCM (2 mL).

    • Heat the solution to 55°C for 1 hour. Note: The solution typically turns clear/pale yellow.

    • CRITICAL STEP: Apply high vacuum (0.1 - 0.5 mmHg) while maintaining the flask at 55°C for 30 minutes.

    • Why? This removes the DCM and the phenol byproduct generated during borate formation. Residual phenol can reduce enantioselectivity. You will be left with a semi-solid white/yellow residue.[1]

  • Reaction Setup:

    • Cool the flask to room temperature.

    • Dissolve the catalyst residue in anhydrous Toluene (2 mL).

    • Add the N-benzhydryl imine (1.0 mmol, 1.0 equiv).

    • Add Ethyl Diazoacetate (1.1 - 1.2 equiv) via syringe.

  • Execution:

    • Stir at 25°C for 24 hours.

    • Optimization: For extremely sensitive substrates, cooling to 0°C is possible, though reaction times may extend to 48 hours.

  • Workup:

    • Concentrate the mixture directly on a rotary evaporator.

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Note: The N-benzhydryl group is essential for high ee but can be removed later via hydrogenolysis (Pd/C, H₂) or acid hydrolysis if the free amine is required.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<20%) Catalyst PoisoningEnsure Toluene is anhydrous and free of THF/Ether stabilizers. Check B(OPh)₃ quality (should be white crystals, not wet powder).
Low ee (<50%) Incomplete AssemblyEnsure Step 3 (Vacuum at 55°C) is performed for full 30 mins to remove phenol.
Enamine Byproduct Solvent PolarityEnsure no polar co-solvents (DMF, DMSO) are present. Switch from DCM to Toluene if using DCM for the reaction phase.
No Reaction Substrate InhibitionSome basic amines can bind Boron too tightly. Ensure the imine is N-benzhydryl or N-aryl protected.

References

  • Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands. Zhang, Y., Desai, A., Lu, Z., Hu, G., Ding, Z., & Wulff, W. D. (2008).[4][1] Chemistry – A European Journal. [Link] Key Reference for the "B2" active species and solvent trends.

  • Vaulted Biaryls in Catalysis: A Structure-Activity Relationship Guided Tour of the Immanent Domain of the VANOL Ligand. Guan, Y., Ding, Z., Wulff, W. D. (2014). Chemistry – A European Journal. [Link] Detailed analysis of ligand structure and catalyst robustness.

  • Controlled Diastereo- and Enantioselection in a Catalytic Asymmetric Aziridination. Desai, A. A., & Wulff, W. D. (2010).[5] Journal of the American Chemical Society. [Link] Expansion of scope to diazoacetamides and trans-aziridines.[5]

Sources

Application

Mastering Temperature in (S)-Vanol Catalysis: Application Notes and Protocols for Precision and High Enantioselectivity

For researchers, scientists, and professionals in drug development, the quest for stereochemical control is paramount. In the landscape of asymmetric catalysis, the (S)-Vanol ligand, a C2-symmetric binaphthol derivative,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for stereochemical control is paramount. In the landscape of asymmetric catalysis, the (S)-Vanol ligand, a C2-symmetric binaphthol derivative, has emerged as a powerful tool for achieving high enantioselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Its unique "vaulted" biaryl structure creates a well-defined chiral environment, effectively discriminating between enantiotopic faces of substrates.[2] However, unlocking the full potential of (S)-Vanol-metal complexes requires a nuanced understanding and precise control of reaction parameters, with temperature being one of the most critical yet often underexplored variables.

This comprehensive guide provides an in-depth exploration of the role of temperature in (S)-Vanol catalyzed reactions. Moving beyond simple procedural reporting, we delve into the causality behind temperature-dependent outcomes, offering field-proven insights and detailed protocols to empower researchers to optimize their synthetic strategies for maximal yield and enantiomeric excess (ee).

The Thermodynamic and Kinetic Interplay: Why Temperature Matters in Asymmetric Catalysis

Temperature is a fundamental parameter that governs both the rate and the selectivity of a chemical transformation. In the context of asymmetric catalysis, its influence is particularly profound, impacting the delicate energy differences between diastereomeric transition states that dictate the enantiomeric outcome of a reaction.

An increase in temperature generally leads to a higher reaction rate by providing the necessary activation energy for molecules to overcome the reaction barrier.[3] However, this acceleration is not always beneficial for enantioselectivity. The relationship between the enantiomeric ratio (er) or enantiomeric excess (ee) and temperature can be described by the van't Hoff equation, which relates the equilibrium constant (in this case, the ratio of the rates of formation of the two enantiomers) to the difference in the Gibbs free energy of activation (ΔΔG‡) for the two competing diastereomeric pathways.

A key takeaway is that higher enantioselectivity is typically achieved at lower temperatures, as this maximizes the impact of the enthalpic differences (ΔΔH‡) between the diastereomeric transition states. Conversely, at higher temperatures, the entropic term (TΔΔS‡) gains significance and can erode the enantioselectivity. In some rare cases, a reversal of enantioselectivity can even be observed with a change in temperature, highlighting the complex interplay between enthalpic and entropic contributions.[4]

Therefore, the optimization of reaction temperature is a critical exercise in balancing the need for a practical reaction rate with the achievement of the desired level of stereochemical control. The following sections will explore this balance in the context of specific (S)-Vanol catalyzed reactions.

Asymmetric Aziridination: A Case Study in Precise Temperature Control

One of the hallmark applications of the (S)-Vanol ligand is in the catalytic asymmetric aziridination of imines with diazo compounds, a reaction extensively developed by the Wulff group. This transformation provides a powerful route to chiral aziridines, which are valuable building blocks in organic synthesis. The active catalyst is typically a chiral Brønsted acid formed in situ from (S)-Vanol and a borate source.

The (S)-Vanol-Borate Catalyst System

The catalyst is a chiral polyborate species that is assembled in situ. The preparation and activation of this catalyst are temperature-sensitive processes.

Catalyst Preparation Workflow:

G cluster_prep Catalyst Preparation Vanol (S)-Vanol Mix Mixing Vanol->Mix Borate Borate Source (e.g., B(OPh)3) Borate->Mix Solvent Solvent (e.g., Toluene) Solvent->Mix Heat Heating (55-100 °C) Catalyst Active (S)-Vanol- Borate Catalyst Heat->Catalyst Activation Mix->Heat Activation

Caption: In-situ preparation of the (S)-Vanol-borate catalyst.

Temperature Parameters in (S)-Vanol Catalyzed Aziridination

The aziridination reaction itself is typically conducted at either ambient temperature or is cooled to 0 °C. The choice of temperature can significantly impact both the yield and the enantioselectivity of the desired aziridine product.

Substrate (Imine)Diazo CompoundTemperature (°C)Yield (%)ee (%)Reference
N-BenzhydrylbenzaldimineEthyl Diazoacetate23-258596[5]
N-Benzhydryl-(2-furyl)methanimineEthyl Diazoacetate07797[5]
N-BenzhydrylcyclohexanecarboxaldimineEthyl Diazoacetate0 then 235491[5]

Table 1: Effect of Temperature on (S)-Vanol Catalyzed Aziridination.

Insights and Causality:

The data suggests that for certain substrates, conducting the reaction at a lower temperature (0 °C) can lead to higher enantioselectivity, albeit sometimes with a slight compromise in yield.[5] This is consistent with the general principles of asymmetric catalysis, where lower temperatures amplify the energetic differences between the diastereomeric transition states leading to the two enantiomers. The initial cooling to 0 °C in some protocols likely serves to control the initial rate of reaction and improve selectivity, with subsequent warming to room temperature to ensure the reaction proceeds to completion in a reasonable timeframe.

Protocol 1: General Procedure for (S)-Vanol-Catalyzed Asymmetric Aziridination of Imines with Ethyl Diazoacetate

This protocol is adapted from the work of the Wulff group.[5]

1. Catalyst Preparation: a. To a flame-dried Schlenk flask under an argon atmosphere, add (S)-Vanol (0.10 mmol) and triphenyl borate (0.30 mmol). b. Add dry toluene (2 mL) and heat the mixture to 55 °C for 1 hour. c. Apply a vacuum (0.5 mm Hg) for 30 minutes while maintaining the temperature at 55 °C to remove volatile byproducts. d. Backfill the flask with argon and allow it to cool to the desired reaction temperature.

2. Aziridination Reaction: a. Dissolve the in situ prepared catalyst in the appropriate solvent (e.g., toluene, 2 mL). b. In a separate flame-dried Schlenk flask under argon, dissolve the imine (1.0 mmol) in the same solvent (to a final concentration of ~0.5 M). c. Cool the imine solution to the desired temperature (e.g., 0 °C or room temperature) using an appropriate cooling bath. d. Add the catalyst solution to the imine solution via cannula. e. Add ethyl diazoacetate (1.1 mmol) dropwise to the reaction mixture over a period of 10-15 minutes. f. Stir the reaction at the chosen temperature and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours.

3. Work-up and Purification: a. Upon completion, quench the reaction with a few drops of water. b. Concentrate the reaction mixture under reduced pressure. c. Purify the crude product by flash column chromatography on silica gel (eluent: typically a mixture of hexanes and ethyl acetate) to afford the desired aziridine. d. Determine the enantiomeric excess by chiral HPLC analysis.

Asymmetric Diels-Alder Reaction: Balancing Reactivity and Selectivity at Elevated Temperatures

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. The use of (S)-Vanol-derived catalysts has enabled highly enantioselective versions of this classic transformation. In contrast to the aziridination reaction, some (S)-Vanol catalyzed Diels-Alder reactions require elevated temperatures to achieve a reasonable reaction rate.

A study on the asymmetric Diels-Alder reaction of 2'-hydroxychalcone as a dienophile with a catalyst derived from (R)-Vanol and triphenylborate provides a clear example of the critical role of temperature.[6]

LigandTemperature (°C)Yield (%)ee (%)
(R)-Vanol1009885
(R)-Vanol40significantly diminishedN/A

Table 2: Effect of Temperature on the (S)-Vanol-Borate Catalyzed Diels-Alder Reaction. [6]

Insights and Causality:

In this particular Diels-Alder reaction, a high temperature (100 °C) was found to be optimal for achieving a high yield.[6] Lowering the temperature to 40 °C resulted in a significantly reduced yield, indicating a substantial activation energy barrier for this transformation. While high temperatures can sometimes be detrimental to enantioselectivity, in this case, a respectable 85% ee was still obtained at 100 °C. This suggests that for this specific substrate and catalyst system, the enthalpic difference between the diastereomeric transition states is large enough to maintain good stereochemical control even at elevated temperatures. This example underscores the importance of empirical optimization of temperature for each specific reaction, as generalizations can be misleading.

Logical Relationship Diagram:

G Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Selectivity Enantioselectivity (ee%) Temp->Selectivity Generally Decreases (can be system dependent) ActivationEnergy Activation Energy (ΔG‡) Temp->ActivationEnergy Overcomes TransitionStateEnergy Diastereomeric Transition State Energy Difference (ΔΔG‡) Temp->TransitionStateEnergy Reduces effective difference (TΔΔS‡ term) Yield Product Yield Rate->Yield Influences ActivationEnergy->Rate Inversely Proportional TransitionStateEnergy->Selectivity Directly Proportional

Caption: Interplay of temperature and key reaction parameters in asymmetric catalysis.

Concluding Remarks and Future Outlook

The judicious selection and control of reaction temperature are indispensable for the successful application of (S)-Vanol in asymmetric catalysis. While general principles provide a valuable starting point, empirical screening and optimization remain crucial for unlocking the full potential of this versatile ligand for any given transformation. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to confidently explore and apply (S)-Vanol in their synthetic endeavors.

Future research in this area will likely focus on the development of more temperature-tolerant (S)-Vanol-catalyst systems, potentially through ligand modification or the use of additives, to enable highly enantioselective transformations at or near room temperature for a broader range of substrates. Such advancements will further solidify the position of (S)-Vanol as a cornerstone of modern asymmetric catalysis.

References

  • Wulff, W. D., et al. (2008). Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies. Chemistry – A European Journal, 14(12), 3785-3803. [Link]

  • Reddy, B. V. S., et al. (2013). Catalytic Asymmetric Diels–Alder Reaction of 2′-Hydroxychalcone as a Dienophile with a VANOL-Borate Ester Complex. Organic Letters, 15(17), 4442–4445. [Link]

  • Soai, K., et al. (2017). Temperature-dependent switching of enantioselectivity in asymmetric autocatalysis. Chemical Communications, 53(12), 1994-1997. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Wulff, W. D., et al. (2000). Catalytic Asymmetric Aziridination with Aryl Borate Catalysts Derived from VAPOL and VANOL Ligands. Angewandte Chemie International Edition, 39(19), 3421-3424. [Link]

  • Wulff, W. D., et al. (2000). Supporting Information for: Catalytic Asymmetric Aziridination with Aryl Borate Catalysts Derived from VAPOL and VANOL Ligands. Angewandte Chemie International Edition. [Link]

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Method

Application Notes: Catalyst Loading Recommendations for (S)-Vanol in Asymmetric Synthesis

Introduction: The Architectural Advantage of (S)-Vanol In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and reaction efficiency. While C2-symmetric...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Advantage of (S)-Vanol

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and reaction efficiency. While C2-symmetric diols like BINOL have been foundational, the unique "vaulted" architecture of ligands such as (S)-Vanol ((S)-3,3′-Diphenyl-2,2′-bi-1-naphthalol) offers distinct stereochemical advantages.[1][2] Developed by the Wulff group, VANOL and its counterpart VAPOL possess annulated benzene rings that curve over the metal's coordination site, creating a significantly deeper and more defined chiral pocket than that of BINOL.[1] This structural feature enhances facial discrimination of incoming substrates, often leading to superior enantiomeric excesses (ee) and yields in a variety of transformations.[2]

These application notes provide a detailed guide for researchers on the effective use of (S)-Vanol, with a core focus on catalyst loading recommendations for key synthetic applications. We will delve into the causality behind experimental choices, provide validated protocols, and offer a framework for systematic optimization.

I. The Principle of Catalyst Loading: A Balancing Act

Catalyst loading, expressed in mole percent (mol%) relative to the limiting reagent, is a critical parameter in any catalytic reaction. The primary goal is to use the minimum amount of catalyst required to achieve a desirable reaction rate and high product conversion without compromising enantioselectivity.[3]

  • Low Loading (Sub-1 mol%): Highly desirable for process chemistry and large-scale synthesis to minimize cost, reduce potential metal contamination in the final product, and simplify purification. Achieving high turnover numbers (TON) and turnover frequencies (TOF) at low loadings is a hallmark of an efficient catalytic system.

  • High Loading (5-20 mol%): Often employed during initial reaction screening and optimization to ensure catalyst activity is not the limiting factor. However, excessive loading can sometimes lead to the formation of less active or inactive catalyst aggregates, or even catalyze undesired side reactions. In some cases, a higher catalyst loading has been observed to have an adverse effect on enantioselectivity.[4]

The optimal loading for an (S)-Vanol catalyzed reaction is therefore a carefully determined balance between reaction kinetics, efficiency, and stereochemical outcome.

II. Catalyst Preparation: In Situ Generation of the Active Species

(S)-Vanol is a pre-ligand that must be combined with a suitable metal precursor to generate the active Lewis acid catalyst. This is almost always performed in situ just prior to the addition of the substrates. The integrity of this preparatory step is crucial for reproducibility and catalytic performance.

General Workflow for In Situ Catalyst Generation

The following workflow outlines the fundamental steps for preparing an active (S)-Vanol-metal complex. Specific protocols for Boron, Zirconium, and Aluminum catalysts will be detailed in subsequent sections.

G cluster_prep Catalyst Preparation start Flame-dry Schlenk flask under vacuum cool Cool under inert atmosphere (Ar or N2) start->cool add_ligand Add (S)-Vanol Ligand cool->add_ligand add_metal Add Metal Precursor Solution/Solid add_ligand->add_metal add_solvent Add Anhydrous Solvent add_metal->add_solvent activate Stir at specified temperature and time for activation add_solvent->activate ready Active Catalyst Solution Ready for Use activate->ready

Caption: General workflow for the in situ preparation of (S)-Vanol catalysts.

III. Application Protocol 1: Asymmetric Aziridination

The aziridination of imines with diazoacetates is a powerful method for synthesizing chiral aziridines. Boron catalysts derived from (S)-Vanol have proven exceptionally effective for this transformation, delivering high yields and enantioselectivities.[2][5] Mechanistic studies suggest that the active catalyst may be a pyroborate species involving one VANOL ligand and two boron atoms, which creates a highly organized transition state.[6]

Catalyst Loading Recommendations: Boron-Vanol System
Catalyst SystemRecommended Starting LoadingOptimization RangeKey Considerations
(S)-Vanol / B(OPh)₃0.5 mol% [5]0.5 - 5 mol%Extremely low loadings are highly effective. Higher loadings are generally unnecessary and not cost-effective.
Detailed Experimental Protocol: Gram-Scale Asymmetric Aziridination

This protocol is adapted from a validated procedure in Organic Syntheses.[5]

A. Catalyst Preparation (0.5 mol%)

  • To a flame-dried 250-mL Schlenk flask under an argon atmosphere, add (S)-VANOL (44 mg, 0.10 mmol, 0.005 equiv) and triphenyl borate (116 mg, 0.400 mmol, 0.02 equiv).[5]

  • Add dry toluene (4 mL) via syringe.

  • Add deionized water (1.8 µL, 0.10 mmol, 0.005 equiv) via microsyringe. The addition of water is crucial for the formation of the highly active pyroborate catalyst.[5]

  • Seal the flask and stir the mixture in an oil bath at 80 °C for 1 hour.

  • Remove the solvent and other volatiles by applying a high vacuum (0.10 mmHg) while continuing to heat at 80 °C for an additional 30 minutes. The solid residue is the active catalyst.[5]

B. Aziridination Reaction

  • Cool the flask containing the catalyst to room temperature and backfill with argon.

  • Add a solution of N-(4-bromobenzylidene)-1,1-diphenylethylamine (7.33 g, 20.0 mmol, 1.0 equiv) in dry toluene (76 mL).

  • Cool the resulting solution to 0 °C in an ice-water bath.

  • Add ethyl diazoacetate (EDA) (2.51 g, 22.0 mmol, 1.1 equiv) dropwise over 10 minutes.

  • Stir the reaction at 0 °C, monitoring by TLC until the imine is consumed (typically 4-6 hours).

  • Quench the reaction, perform an aqueous workup, and purify by chromatography to yield the desired aziridine. A single recrystallization can often elevate the product to >99% ee.[5]

IV. Application Protocol 2: Asymmetric Imine Aldol Reaction

The Mukaiyama-type aldol reaction of silyl ketene acetals with imines is a cornerstone of organic synthesis for producing chiral β-amino esters. Zirconium catalysts prepared from (S)-Vanol are highly effective, demonstrating significantly better induction than analogous BINOL-based catalysts, even at room temperature.[3]

Catalyst Loading Recommendations: Zirconium-Vanol System
Catalyst SystemRecommended Starting LoadingOptimization RangeKey Considerations
(S)-Vanol / Zr(OtBu)₄5 mol% 0.5 - 10 mol%The catalyst is remarkably stable and active. Loadings as low as 0.5 mol% have been shown to be effective in related rearrangements.
Detailed Experimental Protocol: Zirconium-Catalyzed Imine Aldol

This protocol is based on methodologies developed by the Wulff and Kobayashi groups.[3]

A. Catalyst Preparation (5 mol%)

  • In a flame-dried Schlenk tube under argon, add (S)-Vanol (0.10 mmol, 2.0 equiv).

  • Add a solution of Zr(OtBu)₄ (0.05 mmol, 1.0 equiv) in anhydrous toluene.

  • Add N-methylimidazole (NMI) (0.05 mmol, 1.0 equiv). NMI is believed to coordinate to the zirconium center, stabilizing the active catalyst.

  • Stir the mixture at room temperature for 1 hour to generate the active catalyst solution.

B. Imine Aldol Reaction

  • To the prepared catalyst solution, add the imine substrate (1.0 mmol, 1.0 equiv).

  • Add the silyl ketene acetal (1.2 mmol, 1.2 equiv) dropwise at the desired reaction temperature (e.g., room temperature).

  • Stir the reaction and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃, perform an aqueous workup, and purify the product by flash chromatography.

Causality Note: The use of a 2:1 ratio of VANOL to Zirconium is crucial. Spectroscopic evidence suggests the active catalyst is a C2-symmetrical species where two VANOL ligands are bound to a single zirconium atom, creating a well-defined and highly effective chiral environment.[3]

V. Application Protocol 3: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral Lewis acids generated from (S)-Vanol and aluminum reagents can effectively catalyze this reaction with high enantioselectivity, particularly for α,β-unsaturated aldehyde dienophiles.[2]

Catalyst Loading Recommendations: Aluminum-Vanol System
Catalyst SystemRecommended Starting LoadingOptimization RangeKey Considerations
(S)-Vanol / Et₂AlCl10 mol% 5 - 20 mol%This loading is a robust starting point for screening. Optimization by decreasing loading should be performed once reactivity is established.
General Experimental Protocol: Aluminum-Catalyzed Diels-Alder

A. Catalyst Preparation (10 mol%)

  • In a flame-dried Schlenk tube under argon, dissolve (S)-Vanol (0.1 mmol) in anhydrous dichloromethane at -78 °C.

  • Slowly add a solution of diethylaluminum chloride (Et₂AlCl) (1.0 M in hexanes, 0.1 mmol) to the ligand solution.

  • Stir the mixture at -78 °C for 30-60 minutes to allow for catalyst formation.

B. Diels-Alder Reaction

  • To the cold catalyst solution, add the α,β-unsaturated aldehyde dienophile (1.0 mmol).

  • Stir for 15-30 minutes, then add the diene (e.g., cyclopentadiene, 2-3 mmol).

  • Maintain the reaction at -78 °C and monitor by TLC.

  • Upon completion, quench with a suitable reagent (e.g., saturated Rochelle's salt solution or dilute HCl), warm to room temperature, perform an aqueous workup, and purify by chromatography.

VI. Systematic Optimization of Catalyst Loading

For novel substrates or reaction classes, a systematic approach to optimizing catalyst loading is recommended.

G cluster_opt Catalyst Loading Optimization Workflow start Select Standard Conditions (Solvent, Temp, Concentration) screen Initial Screen at 10 mol% Loading start->screen check_yield High Yield & ee? screen->check_yield reduce_loading Systematically Reduce Loading (5 mol%, 2 mol%, 1 mol%, 0.5 mol%) check_yield->reduce_loading Yes troubleshoot Troubleshoot Other Parameters (Temp, Solvent, Additives) check_yield->troubleshoot No check_performance Acceptable Rate & ee? reduce_loading->check_performance check_performance->reduce_loading No, increase slightly and re-evaluate optimal Optimal Loading Identified check_performance->optimal Yes troubleshoot->screen Re-screen

Caption: A logical workflow for optimizing (S)-Vanol catalyst loading.

VII. Conclusion

(S)-Vanol is a privileged chiral ligand whose vaulted structure provides a unique and powerful platform for asymmetric catalysis. The catalyst loading is a highly reaction-dependent parameter, but effective transformations can often be achieved at remarkably low loadings (0.5-5 mol%), particularly with well-matched metal and substrate partners. The protocols and optimization strategies outlined in these notes serve as a robust starting point for researchers aiming to leverage the distinct advantages of (S)-Vanol in the synthesis of complex chiral molecules. Careful and systematic optimization, beginning with the in situ catalyst preparation, is key to unlocking the full potential of this exceptional ligand.

References

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  • Cui, H., et al. (2014). Catalytic Asymmetric α-Iminol Rearrangement: New Chiral Platforms. Journal of the American Chemical Society. [Link]

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  • Michigan State University Department of Chemistry. (n.d.). Imino Aldol Reaction. [Link]

  • Khopade, T. M., et al. (2018). An Adverse Effect of Higher Catalyst Loading and Longer Reaction Time on Enantioselectivity in an Organocatalytic Multicomponent Reaction. Chemistry – A European Journal, 24(23), 6036-6040. [Link]

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  • Zhang, Y., et al. (2008). Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies. The Journal of Organic Chemistry. [Link]

  • Desai, A. A., et al. (2014). Gram Scale Catalytic Asymmetric Aziridination: Preparation of (2R,3R)-Ethyl 1-Benzhydryl-3-(4-Bromophenyl)aziridine-2-carboxylate. Organic Syntheses, 91, 1-15. [Link]

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  • Antilla, J. C., et al. (2008). Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies. The Journal of Organic Chemistry, 73(10), 3676-3686. [Link]

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Sources

Application

(S)-Vanol in Large-Scale Asymmetric Synthesis: Application Notes and Protocols

Introduction: The Strategic Advantage of (S)-Vanol in Asymmetric Catalysis In the landscape of chiral ligands for asymmetric catalysis, (S)-Vanol has emerged as a privileged scaffold, particularly for large-scale applica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of (S)-Vanol in Asymmetric Catalysis

In the landscape of chiral ligands for asymmetric catalysis, (S)-Vanol has emerged as a privileged scaffold, particularly for large-scale applications in the pharmaceutical and fine chemical industries. As a vaulted biaryl ligand, its unique, sterically demanding, and well-defined chiral environment is instrumental in achieving high levels of enantioselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the practical, large-scale applications of (S)-Vanol, moving beyond theoretical discussions to offer detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The structural rigidity of the (S)-Vanol backbone, combined with the strategic placement of its hydroxyl groups, allows for the formation of highly organized and effective chiral catalysts with a range of metals. This guide will focus on three key transformations where (S)-Vanol has demonstrated exceptional utility: asymmetric aziridination, Diels-Alder reactions, and imine aldol reactions. For each, we will delve into the mechanistic underpinnings of the stereochemical control, provide detailed step-by-step protocols suitable for scale-up, and discuss critical process parameters such as catalyst loading, turnover numbers, and strategies for product purification and catalyst recovery.

I. Asymmetric Aziridination: A Gateway to Chiral Amines

The synthesis of enantiomerically pure aziridines is of paramount importance as they are versatile synthetic intermediates for the preparation of chiral amines, amino alcohols, and other nitrogen-containing compounds. The (S)-Vanol-boron catalyst system has proven to be exceptionally effective for the asymmetric aziridination of imines with diazo compounds, consistently delivering high yields and excellent enantioselectivities.[1]

Causality of Stereocontrol: The Boroxinate Catalyst

The high degree of stereocontrol exerted by the (S)-Vanol-based catalyst is attributed to the in situ formation of a chiral boroxinate complex. This complex creates a well-defined chiral pocket that dictates the facial selectivity of the nucleophilic attack of the enolate derived from the diazoacetate onto the imine. The vaulted nature of the Vanol ligand effectively shields one face of the reactive intermediate, leading to the preferential formation of one enantiomer.

Asymmetric_Aziridination_Workflow cluster_prep Catalyst Preparation cluster_reaction Aziridination Reaction cluster_workup Workup & Purification sVanol (S)-Vanol Catalyst Chiral (S)-Vanol Boron Catalyst sVanol->Catalyst B_source Boron Source (e.g., B(OPh)3) B_source->Catalyst Product Chiral Aziridine Catalyst->Product catalysis Imine Imine Imine->Product Diazo Diazoacetate Diazo->Product Crude Crude Product Product->Crude Purified Purified Aziridine Crude->Purified Crystallization/ Chromatography Diels_Alder_Catalytic_Cycle Catalyst [(S)-Vanol]Al-X Complex Chiral Lewis Acid- Dienophile Complex Catalyst->Complex + Dienophile Dienophile Dienophile Product_Complex Product-Catalyst Complex Complex->Product_Complex + Diene [4+2] Cycloaddition Diene Diene Product_Complex->Catalyst - Product Product Diels-Alder Adduct Product_Complex->Product Imine_Aldol_Reaction cluster_catalyst Catalyst Formation cluster_reaction_aldol Imine Aldol Reaction cluster_workup_aldol Workup & Purification sVanol_Zr (S)-Vanol Catalyst_Zr [(S)-Vanol]Zr(IV) Catalyst sVanol_Zr->Catalyst_Zr Zr_source Zr(Ot-Bu)4 Zr_source->Catalyst_Zr Product_aldol β-Amino Carbonyl Catalyst_Zr->Product_aldol catalysis Imine_aldol Imine Imine_aldol->Product_aldol Enol_ether Silyl Enol Ether Enol_ether->Product_aldol Crude_aldol Crude Product Product_aldol->Crude_aldol Purified_aldol Purified Product Crude_aldol->Purified_aldol Hydrolysis & Purification

Sources

Technical Notes & Optimization

Troubleshooting

(S)-Vanol Catalysis Technical Support Center: Troubleshooting Unexpected Side Products

Welcome to the technical support center for (S)-Vanol catalysis. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing the powerful (S)-Vanol ligand in their asymm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-Vanol catalysis. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing the powerful (S)-Vanol ligand in their asymmetric synthesis endeavors. While (S)-Vanol is renowned for its ability to induce high stereoselectivity in a variety of reactions, unexpected side products can occasionally arise, leading to diminished yields and complex purification challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve these issues effectively.

Section 1: Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific experimental observations and guide you toward a logical solution.

Issue 1: Low yield of the desired product with a significant amount of unreacted starting material.

Potential Cause 1: Inefficient Catalyst Activation or Decomposition.

The active catalyst is typically a complex formed between the (S)-Vanol ligand and a metal Lewis acid. Incomplete formation or decomposition of this active species can lead to a stalled reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: (S)-Vanol, like other diol ligands, is sensitive to moisture. The presence of water can hydrolyze the active Lewis acid catalyst. It is crucial to use rigorously dried solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Verify Ligand-Metal Complexation: The order of addition of reagents can be critical. In many cases, pre-formation of the (S)-Vanol-metal complex at an appropriate temperature before the addition of the substrate is recommended.

    • Monitor for Catalyst Decomposition: Visual inspection of the reaction mixture for the formation of precipitates or color changes that deviate from the expected profile can indicate catalyst decomposition.[1]

  • Protocol for Catalyst Pre-formation:

    • To a flame-dried flask under an inert atmosphere, add (S)-Vanol.

    • Add freshly distilled, anhydrous solvent.

    • Add the metal precursor (e.g., diethylaluminum chloride, titanium isopropoxide) dropwise at the recommended temperature (often low temperatures like -78 °C to 0 °C).

    • Stir the mixture for the specified time (e.g., 30-60 minutes) to allow for complete complexation before adding the substrates.

Potential Cause 2: Presence of Inhibitors or Impurities.

Impurities in the starting materials, reagents, or solvents can act as catalyst poisons.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the purity of all starting materials and reagents. Purification of substrates, for instance by column chromatography or distillation, may be necessary.

    • Solvent Quality: Use high-purity, anhydrous solvents. Solvents from freshly opened bottles or those purified by passing through a solvent purification system are recommended.

Issue 2: Formation of a Side Product with a Mass Corresponding to a Dehydrated Aldol Adduct in Imine Aldol Reactions.

In (S)-Vanol catalyzed imine aldol reactions, the desired product is a β-amino ester or ketone.[2] However, subsequent dehydration can lead to the formation of an α,β-unsaturated side product.

Causality: This is often promoted by elevated reaction temperatures or extended reaction times, particularly under acidic or basic conditions during workup.[3]

  • Troubleshooting Steps:

    • Temperature Control: Carefully control the reaction temperature. Running the reaction at lower temperatures can disfavor the elimination pathway.[4]

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent post-reaction side product formation.

    • Workup Conditions: Employ a mild, buffered workup procedure to avoid harsh pH conditions that can catalyze dehydration. A rapid quench with a saturated aqueous solution of sodium bicarbonate or ammonium chloride is often effective.

Issue 3: Observation of Regioisomeric or Endo/Exo Side Products in Diels-Alder Reactions.

While (S)-Vanol-boron or -aluminum complexes are excellent for controlling the stereoselectivity of Diels-Alder reactions, the formation of undesired regioisomers or a mixture of endo and exo products can occur.[5]

Causality: The formation of these isomers is often influenced by the electronic and steric properties of the diene and dienophile, as well as the precise geometry of the catalyst-substrate complex.[6] Lewis acid catalysis can significantly influence the regioselectivity of the Diels-Alder reaction.[7]

  • Troubleshooting Steps:

    • Substrate Purity: Ensure the isomeric purity of your diene and dienophile.

    • Catalyst Loading: In some cases, catalyst loading can influence selectivity. A systematic variation of the catalyst loading may be beneficial.

    • Temperature Optimization: The endo/exo selectivity of Diels-Alder reactions is often temperature-dependent. Lower temperatures generally favor the formation of the kinetically preferred endo product.

ParameterRecommendation for High Selectivity
Temperature Lower temperatures (-78 °C to -20 °C) are generally preferred.
Solvent Non-coordinating solvents (e.g., toluene, dichloromethane) are often optimal.
Additives The use of molecular sieves can be beneficial to scavenge any residual water.
Issue 4: Low Enantioselectivity (ee) Despite Good Chemical Conversion.

Potential Cause 1: Racemic or Low Enantiopurity (S)-Vanol Ligand.

  • Troubleshooting Steps:

    • Verify Ligand Purity: Confirm the enantiopurity of the (S)-Vanol ligand using chiral HPLC or by measuring its specific rotation. The specific rotation of (S)-VANOL is approximately -314° (c = 1 in chloroform).[2]

Potential Cause 2: Background Uncatalyzed Reaction.

  • Troubleshooting Steps:

    • Run a Control Reaction: Perform the reaction under identical conditions but without the (S)-Vanol ligand and metal catalyst. If a significant amount of product is formed, this indicates a competing background reaction that is not enantioselective.

    • Lower the Reaction Temperature: The catalyzed pathway generally has a lower activation energy than the uncatalyzed pathway. Lowering the temperature will therefore favor the catalyzed reaction and improve enantioselectivity.

Potential Cause 3: Catalyst Aggregation.

  • Troubleshooting Steps:

    • Adjust Concentration: Very high concentrations can sometimes lead to the formation of less active or inactive catalyst aggregates. A systematic dilution of the reaction may improve enantioselectivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common applications of (S)-Vanol catalysis?

(S)-Vanol has proven to be an excellent ligand in a variety of catalytic asymmetric reactions, including Diels-Alder reactions, imine aldol reactions, and aziridinations.[2]

Q2: How does the structure of (S)-Vanol contribute to its effectiveness as a chiral ligand?

(S)-Vanol is a "vaulted" biaryl ligand. This unique, sterically demanding structure creates a well-defined chiral pocket around the metal center, which effectively shields one face of the coordinated substrate, leading to high levels of asymmetric induction.

Q3: Can additives be used to improve the performance of (S)-Vanol catalyzed reactions?

Yes, in some cases, additives can be beneficial. For instance, the use of molecular sieves is a common practice to ensure strictly anhydrous conditions. The effect of other additives should be evaluated on a case-by-case basis, as they can potentially coordinate to the metal center and alter the catalytic activity and selectivity.

Q4: My reaction is sensitive to the specific batch of (S)-Vanol I use. Why might this be?

Batch-to-batch variability can arise from differences in enantiopurity or the presence of minute impurities from the ligand synthesis. It is always advisable to verify the quality and purity of a new batch of ligand before use in critical applications.

Q5: What analytical techniques are recommended for identifying and quantifying unexpected side products?

A combination of techniques is often necessary for a thorough analysis.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the molecular weights of the components in the reaction mixture.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For detailed structural elucidation of isolated side products.

  • Chiral HPLC (High-Performance Liquid Chromatography): To determine the enantiomeric excess of the desired product and to check for the formation of diastereomeric side products.

Visualizing Reaction Pathways

To better understand the potential for side product formation, it is helpful to visualize the reaction pathways.

Potential Pathways in (S)-Vanol Catalyzed Imine Aldol Reaction cluster_0 Reaction Components cluster_1 Catalytic Cycle cluster_2 Product Formation Imine Imine Catalyst-Substrate Complex Catalyst-Substrate Complex Imine->Catalyst-Substrate Complex Silyl Ketene Acetal Silyl Ketene Acetal Silyl Ketene Acetal->Catalyst-Substrate Complex (S)-Vanol-Metal Catalyst (S)-Vanol-Metal Catalyst (S)-Vanol-Metal Catalyst->Catalyst-Substrate Complex C-C Bond Formation C-C Bond Formation Catalyst-Substrate Complex->C-C Bond Formation Desired Aldol Product Desired Aldol Product C-C Bond Formation->Desired Aldol Product Dehydrated Side Product Dehydrated Side Product Desired Aldol Product->Dehydrated Side Product High Temp / Harsh Workup

Caption: Potential reaction pathways in a (S)-Vanol catalyzed imine aldol reaction, highlighting the formation of a dehydrated side product.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. Aldol reaction. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • Wikipedia. Lewis acid catalysis. [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]

  • YouTube. (2025). Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction. [Link]

  • RSC Blogs. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. [Link]

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Optimization

Technical Support Center: Analytical Techniques for Monitoring (S)-Vanol Reactions

Welcome to the technical support center for monitoring (S)-Vanol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common analyt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring (S)-Vanol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common analytical challenges. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

(S)-Vanol, a highly effective chiral ligand, is pivotal in asymmetric catalysis.[1] Accurate and real-time monitoring of reactions involving (S)-Vanol is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring the desired stereochemical outcome. This guide will walk you through the most common analytical techniques, offering troubleshooting advice and frequently asked questions to ensure the integrity and success of your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific problems that can arise during the analysis of (S)-Vanol reactions. Each entry details the issue, its potential causes, and a step-by-step approach to resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and accurate method for determining the enantiomeric excess (ee) of products from (S)-Vanol catalyzed reactions.[2] However, achieving good separation and accurate quantification can be challenging.

Question 1: I am seeing poor resolution or no separation between the enantiomers of my product on a chiral HPLC column. What should I do?

Answer:

Poor resolution is a frequent issue in chiral chromatography. The underlying cause is often related to the mobile phase composition, the choice of the chiral stationary phase (CSP), or the column temperature.

Causality and Step-by-Step Troubleshooting:

  • Mobile Phase Optimization: The interaction between the analyte and the CSP is highly sensitive to the mobile phase.

    • Action: Systematically vary the ratio of your polar (e.g., isopropanol, ethanol) and non-polar (e.g., hexane, heptane) solvents. Small changes can have a significant impact on resolution.

    • Insight: The polar modifier in the mobile phase competes with the analyte for interaction sites on the CSP. Adjusting its concentration can fine-tune the retention and improve separation. For reversed-phase separations, consider using volatile salts like ammonium acetate or formate.

  • Flow Rate Adjustment: The flow rate affects the time the analyte spends interacting with the stationary phase.

    • Action: Reduce the flow rate. In chiral HPLC, optimal flow rates can be very slow.

    • Insight: A lower flow rate increases the residence time of the enantiomers on the column, allowing for more effective chiral recognition and better separation.

  • Temperature Control: Column temperature influences the thermodynamics of the chiral recognition process.

    • Action: Experiment with different column temperatures. Try both increasing and decreasing the temperature from your current setting.

    • Insight: Lower temperatures often enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed on the CSP. However, this can also lead to broader peaks. Conversely, higher temperatures can improve efficiency but may reduce selectivity.

  • Chiral Stationary Phase (CSP) Selection: Not all CSPs are suitable for all classes of compounds.

    • Action: If optimization of the above parameters fails, consider screening different types of CSPs (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based).

    • Insight: The mechanism of chiral recognition varies between different CSPs. A compound that is not resolved on one type of column may be well-separated on another.

Question 2: My peak shapes are broad or tailing, affecting the accuracy of my enantiomeric excess (ee) calculation. How can I improve this?

Answer:

Poor peak shape can be caused by a variety of factors including issues with the mobile phase, column contamination, or extra-column band broadening.

Causality and Step-by-Step Troubleshooting:

  • Mobile Phase and Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Action: Dissolve your sample in the mobile phase or a weaker solvent if possible.

    • Insight: A strong injection solvent can carry the analyte band too quickly at the head of the column, leading to band broadening.

  • Column Contamination: Accumulation of strongly retained impurities on the column can lead to active sites that cause peak tailing.

    • Action: Flush the column with a strong solvent (ensure it is compatible with your CSP). If the problem persists, consider using a guard column to protect the analytical column.[3]

    • Insight: A guard column traps strongly adsorbed compounds before they reach the main column, extending its life and maintaining performance.

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening.

    • Action: Use short, narrow internal diameter tubing (e.g., 0.125 mm or less) for all connections.[4]

    • Insight: Minimizing the volume outside of the column reduces the space for the sample band to spread, resulting in sharper peaks.

  • Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can cause tailing.

    • Action: Add a small amount of an amine or acid modifier to the mobile phase (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds).

    • Insight: These modifiers can mask residual silanol groups on the silica surface, reducing their interaction with the analyte and improving peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing structural and quantitative information without the need for sample workup.[5][6]

Question 3: I am trying to determine the enantiomeric excess (ee) of my product using ¹H NMR with a chiral solvating agent, but the signal splitting is poor. What can I do?

Answer:

The effectiveness of a chiral solvating agent (CSA) in resolving enantiomeric signals in NMR depends on the formation of diastereomeric complexes with significantly different chemical shifts.

Causality and Step-by-Step Troubleshooting:

  • Concentration of the Chiral Solvating Agent (CSA): The equilibrium between the free and complexed analyte is concentration-dependent.

    • Action: Titrate the CSA into your sample, acquiring spectra at different molar equivalents (e.g., 0.5, 1.0, 2.0, 3.0 eq).

    • Insight: An optimal concentration of the CSA is needed to shift the equilibrium towards the formation of the diastereomeric complexes, maximizing the chemical shift difference (Δδ).

  • Choice of CSA: The structure of the CSA must be complementary to your analyte to form stable diastereomeric complexes.

    • Action: If one CSA doesn't provide adequate resolution, try others with different functionalities. For example, (S)-3,3'-Dibromo-1,1'-bi-2-naphthol has been shown to be an effective CSA for certain classes of compounds.[7]

    • Insight: The nature of the intermolecular interactions (e.g., hydrogen bonding, π-stacking) between the analyte and the CSA is critical for effective chiral recognition.

  • Solvent Effects: The solvent can influence the stability of the diastereomeric complexes.

    • Action: Try running the experiment in different deuterated solvents (e.g., CDCl₃, benzene-d₆, acetonitrile-d₃).

    • Insight: Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts through anisotropic effects upon complexation, which may enhance the separation of enantiomeric signals.

  • Temperature: The exchange rate between the free and complexed states is temperature-dependent.

    • Action: Acquire spectra at lower temperatures.

    • Insight: Lowering the temperature can slow down the exchange rate between the two diastereomeric complexes, leading to sharper, better-resolved signals for each enantiomer.

Question 4: When monitoring my (S)-Vanol reaction in-situ with NMR, I am observing line broadening and distorted peak shapes over time. What is the cause and how can I fix it?

Answer:

Changes in the reaction medium, such as sample inhomogeneity or the presence of paramagnetic species, can degrade spectral quality during in-situ NMR monitoring.[5]

Causality and Step-by-Step Troubleshooting:

  • Sample Inhomogeneity: As the reaction progresses, changes in viscosity, solubility, or the formation of precipitates can lead to a non-homogenous magnetic field within the sample.[5]

    • Action: If the reaction is heterogeneous, ensure efficient mixing.[8] For homogeneous reactions, check for any signs of precipitation. If possible, choose a solvent system where all components remain fully dissolved throughout the reaction.

    • Insight: A homogeneous sample is crucial for obtaining high-resolution NMR spectra. Any gradients in the magnetic susceptibility within the sample will lead to line broadening.

  • Paramagnetic Species: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

    • Action: Ensure all glassware is scrupulously clean. If using metal catalysts, be aware of their potential to leach into the solution.

    • Insight: Paramagnetic species have unpaired electrons which create strong local magnetic fields, leading to very efficient nuclear relaxation and consequently, broad NMR signals.

  • Shimming and Locking: For fast reactions, automatic shimming and locking may not be able to keep up with the changing sample environment.[5]

    • Action: For slower reactions, ensure the spectrometer's auto-shim and auto-lock routines are functioning correctly. For faster reactions, you may need to rely on more advanced data processing techniques that are robust to spectral distortions.[5]

    • Insight: Good shimming is essential for a homogeneous magnetic field. If the sample properties change during the reaction, the shims may need to be readjusted.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that can be used for real-time reaction monitoring, especially when coupled with techniques like electrospray ionization (ESI).[9][10]

Question 5: I am trying to monitor my (S)-Vanol reaction using ESI-MS, but I am not seeing a clear signal for my product, or the signal is very weak.

Answer:

The ability to detect a compound by ESI-MS depends on its ability to be ionized. Neutral compounds with low polarity can be challenging to detect.

Causality and Step-by-Step Troubleshooting:

  • Ionization Efficiency: Your product may not be easily ionizable under standard ESI conditions.

    • Action: Try adding a small amount of an ionization-enhancing additive to your sample flow. For positive mode, formic acid or ammonium acetate can promote protonation ([M+H]⁺) or the formation of adducts ([M+NH₄]⁺). For negative mode, a weak base like ammonia can promote deprotonation ([M-H]⁻).

    • Insight: ESI relies on the formation of gas-phase ions from a liquid solution. Additives can change the pH and electrolyte concentration of the sprayed droplets, facilitating the ionization process.

  • In-source Fragmentation: The product ion may be unstable and fragmenting in the ion source before it can be detected.

    • Action: Reduce the cone voltage (or equivalent parameter on your instrument).

    • Insight: The cone voltage controls the energy of the ions as they enter the mass spectrometer. A lower voltage reduces the likelihood of collision-induced dissociation (fragmentation) in the source.

  • Matrix Effects: Other components in the reaction mixture (e.g., salts, catalysts, starting materials) can suppress the ionization of your analyte.

    • Action: Dilute your reaction mixture before infusion into the mass spectrometer. If possible, perform a quick sample clean-up (e.g., a simple liquid-liquid extraction or filtration through a small plug of silica).

    • Insight: When multiple species are present, they compete for charge in the ESI droplet. Highly abundant or easily ionizable compounds can suppress the signal of less abundant or less easily ionizable analytes.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the analytical monitoring of (S)-Vanol reactions.

FAQ 1: Which analytical technique is best for monitoring my (S)-Vanol reaction?

The choice of analytical technique depends on the specific information you need.

TechniquePrimary UseAdvantagesDisadvantages
Chiral HPLC Determination of enantiomeric excess (ee)Highly accurate for ee determination[2]; well-established methods.Requires method development; not ideal for real-time monitoring of fast reactions.
NMR Spectroscopy In-situ reaction monitoring; structural elucidationProvides quantitative data on reactants, products, and intermediates simultaneously[6]; non-destructive.Lower sensitivity than MS; ee determination requires chiral auxiliaries.[7]
Mass Spectrometry Real-time reaction monitoring; detection of intermediatesHigh sensitivity and speed[9][10]; can be coupled with LC for complex mixtures.Does not provide stereochemical information; quantification can be challenging due to matrix effects.

Decision Workflow for Technique Selection:

G cluster_hplc HPLC Path cluster_nmr_ms Real-Time Monitoring Path start What is the primary goal of the analysis? q1 Determine final enantiomeric excess (ee)? start->q1 q2 Monitor reaction kinetics and intermediates in real-time? start->q2 hplc Chiral HPLC is the gold standard. q1->hplc q3 Is structural information on all components needed? q2->q3 hplc_note Requires offline sampling and method development. hplc->hplc_note nmr NMR Spectroscopy nmr_adv Provides detailed structural and quantitative data. nmr->nmr_adv ms Mass Spectrometry ms_adv Offers high sensitivity and speed for tracking specific masses. ms->ms_adv q3->nmr Yes q3->ms No, just tracking key species

Caption: Decision tree for selecting an analytical technique.

FAQ 2: How do I prepare my samples for chiral HPLC analysis?

Proper sample preparation is critical for obtaining reliable results and protecting your column.

Step-by-Step Sample Preparation Protocol:

  • Quench the Reaction: Stop the reaction at the desired time point. This can be done by cooling the reaction mixture, adding a quenching agent (e.g., water, saturated ammonium chloride), or removing the catalyst.

  • Workup: Perform a standard aqueous workup (e.g., liquid-liquid extraction) to remove salts and other water-soluble components. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and filter.

  • Remove Solvent: Evaporate the solvent under reduced pressure.

  • Dissolve in Mobile Phase: Dissolve a small amount of the crude residue in the HPLC mobile phase or a compatible solvent. It is crucial to avoid solvents that are incompatible with your chiral stationary phase.[3]

  • Filter: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection. This will prevent clogging of the column and instrument tubing.[4]

FAQ 3: Can I use mass spectrometry to determine the enantiomeric excess of my product?

Standard mass spectrometry cannot differentiate between enantiomers as they have the same mass. However, there are advanced MS-based techniques for chiral analysis, though they are less common than chiral HPLC. These methods typically involve forming diastereomeric complexes with a chiral reference compound and then analyzing the resulting ions in the mass spectrometer.

FAQ 4: What is enantiomeric excess (ee) and how is it calculated?

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in a greater amount than the other.[11]

  • A racemic mixture (50:50 of each enantiomer) has an ee of 0%.

  • A pure single enantiomer has an ee of 100%.

Calculation from HPLC Data:

The ee is calculated from the peak areas of the two enantiomers in the chromatogram:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.[12]

For example, if the peak area of the major enantiomer is 90 and the minor is 10, the ee would be:

ee (%) = |(90 - 10) / (90 + 10)| * 100 = (80 / 100) * 100 = 80%

References

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PMC - NIH. [Link]

  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Springer. [Link]

  • Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods. Royal Society of Chemistry. [Link]

  • A Simple Device for Automated Mixing of Heterogeneous Solid‐Liquid Reactions During In‐Situ Monitoring by NMR Spectroscopy. (2020). ResearchGate. [Link]

  • Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Royal Society of Chemistry. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. [Link]

  • Monitoring Enzyme Catalysis With Mass Spectrometry. PubMed - NIH. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed - NIH. [Link]

  • Enantiomeric excess - Wikipedia. Wikipedia. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. [Link]

  • Monitoring Enzyme Catalysis with Mass Spectrometry*. (1999). Journal of Biological Chemistry. [Link]

  • Efficient Determination of the Enantiomeric Purity and Absolute Configuration of Flavanones by Using (S)-3,3'-Dibromo-1,1'-bi-2-naphthol as a Chiral Solvating Agent. (2025). ResearchGate. [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Hawkins, Inc.. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (S)-Vanol and (S)-BINOL in Asymmetric Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric catalysis, the Diels-Alder reaction stands as a cornerstone for the stereoselective synthesis of complex cyclic molecules, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the Diels-Alder reaction stands as a cornerstone for the stereoselective synthesis of complex cyclic molecules, a critical step in the development of new therapeutics and functional materials. The choice of the chiral ligand is paramount in dictating the efficiency and stereochemical outcome of these transformations. For decades, (S)-BINOL (1,1'-bi-2-naphthol) has been a stalwart and versatile ligand, its C2-symmetric backbone providing a reliable platform for a multitude of asymmetric reactions. However, the pursuit of enhanced reactivity and higher stereoselectivity has led to the development of "vaulted biaryl" ligands, among which (S)-Vanol has emerged as a superior alternative in many applications.

This guide provides an in-depth, objective comparison of (S)-Vanol and (S)-BINOL in the context of asymmetric Diels-Alder reactions. We will delve into the structural nuances that differentiate these two ligands, present supporting experimental data to contrast their performance, and explore the mechanistic underpinnings that account for the observed differences in stereocontrol.

Structural Distinction: The "Vaulted" Advantage of (S)-Vanol

At first glance, (S)-Vanol (3,3'-diphenyl-2,2'-bi-1-naphthol) and (S)-BINOL share the same axially chiral biaryl framework. However, the defining feature of (S)-Vanol lies in the presence of phenyl groups at the 3 and 3' positions of the binaphthyl system. These substituents force the naphthyl rings to adopt a more "vaulted" or "V-shaped" conformation compared to the relatively planar arrangement of (S)-BINOL. This structural constraint creates a significantly deeper and more shielded chiral pocket around the metal center when these ligands are complexed with a Lewis acid.

This deeper chiral pocket is hypothesized to enforce a more rigid and defined coordination environment for the dienophile, leading to enhanced facial discrimination and, consequently, higher enantioselectivity in the cycloaddition reaction.

Performance in Asymmetric Diels-Alder Reactions: A Data-Driven Comparison

The superior performance of (S)-Vanol and its derivatives over (S)-BINOL in asymmetric Diels-Alder reactions has been demonstrated in various systems. The vaulted structure of Vanol-type ligands generally leads to higher yields and superior stereoselectivities.

A direct comparison of (S)-Vanol and (S)-BINOL in the asymmetric Diels-Alder reaction between a 2'-hydroxychalcone and isoprene, catalyzed by a borate ester complex, highlights this performance gap. The data, summarized in the table below, clearly illustrates the advantage of the vaulted ligand.

LigandCatalyst SystemYield (%)[1]Enantiomeric Excess (ee, %)[1]
(R)-BINOLB(OPh)₃6545
(R)-Vanol B(OPh)₃ 98 85

Reaction Conditions: 2'-hydroxychalcone (1.0 equiv), isoprene (1.2 equiv), B(OPh)₃ (10 mol%), Ligand (12 mol%), PhCF₃, 100 °C.

In another notable example, the cycloaddition of acrolein with cyclopentadiene catalyzed by an aluminum chloride Lewis acid complexed with the vaulted ligand (S)-VAPOL (a close derivative of Vanol) afforded the exo isomer with high conversion and excellent optical purity. In stark contrast, the analogous reaction with the (S)-BINOL-derived catalyst resulted in a high yield but with a very low enantiomeric excess, ranging from 13-41%[2]. This demonstrates that even when the desired product is obtained in good yield, the level of asymmetric induction can be dramatically different between the two ligand classes.

Furthermore, in the context of asymmetric aziridination, a reaction that shares mechanistic similarities with the Diels-Alder reaction in terms of the need for precise facial control, both (S)-Vanol and (S)-VAPOL consistently provided higher yields and stereoselectivities than the corresponding (S)-BINOL-derived catalyst[2]. This trend across different reaction types underscores the fundamental advantage conferred by the vaulted biaryl structure.

Mechanistic Insights: The Origin of Enhanced Stereoselectivity

The Diels-Alder reaction is a concerted [4+2] cycloaddition that proceeds through a pericyclic transition state[3]. In an asymmetric catalytic variant, a chiral Lewis acid, formed from the ligand and a metal or boron center, coordinates to the dienophile. This coordination lowers the LUMO energy of the dienophile, accelerating the reaction, and creates a chiral environment that directs the approach of the diene to one of the two prochiral faces of the dienophile.

The superior enantioselectivity observed with (S)-Vanol-based catalysts can be attributed to the more pronounced steric hindrance and the well-defined chiral pocket created by its vaulted structure. This leads to a greater energy difference between the two diastereomeric transition states.

G cluster_BINOL (S)-BINOL Catalyst Transition State cluster_Vanol (S)-Vanol Catalyst Transition State BINOL_cat BINOL-Lewis Acid Dienophile_B Dienophile BINOL_cat->Dienophile_B Coordination TS_B_favored Favored Transition State (Lower Energy) Dienophile_B->TS_B_favored Approach of Diene (less hindered face) TS_B_disfavored Disfavored Transition State (Higher Energy) Dienophile_B->TS_B_disfavored Approach of Diene (more hindered face) Diene_B Diene Product_B_major Major Enantiomer TS_B_favored->Product_B_major Product_B_minor Minor Enantiomer TS_B_disfavored->Product_B_minor Vanol_cat Vanol-Lewis Acid Dienophile_V Dienophile Vanol_cat->Dienophile_V Coordination TS_V_favored Favored Transition State (Significantly Lower Energy) Dienophile_V->TS_V_favored Approach of Diene (highly directed) TS_V_disfavored Disfavored Transition State (Significantly Higher Energy) Dienophile_V->TS_V_disfavored Approach of Diene (severely hindered) Diene_V Diene Product_V_major Major Enantiomer (High ee) TS_V_favored->Product_V_major Product_V_minor Minor Enantiomer TS_V_disfavored->Product_V_minor

Caption: Transition State Models for (S)-BINOL and (S)-Vanol Catalyzed Diels-Alder Reactions.

In the case of the (S)-BINOL-Lewis acid complex, the naphthyl groups provide a degree of steric shielding, leading to a preference for one transition state over the other. However, the relatively open nature of this chiral environment can still allow for the competing transition state to be accessed, resulting in moderate enantioselectivity.

Conversely, the vaulted structure of the (S)-Vanol-Lewis acid complex creates a much more constrained and deeper chiral pocket. The phenyl groups at the 3 and 3' positions act as "walls," severely disfavoring one of the possible approach trajectories of the diene. This results in a significantly larger energy gap between the favored and disfavored transition states, leading to the formation of one enantiomer in high excess.

G cluster_workflow Experimental Workflow start Start catalyst_prep In Situ Catalyst Preparation: (S)-Vanol + B(OPh)₃ in PhCF₃ start->catalyst_prep heating1 Stir at 100 °C for 1 h catalyst_prep->heating1 add_reactants Add 2'-hydroxychalcone and isoprene heating1->add_reactants reaction Stir at 100 °C for 2 h add_reactants->reaction workup Aqueous Workup (H₂O, EtOAc extraction) reaction->workup purification Silica Gel Chromatography workup->purification analysis Chiral HPLC Analysis (Yield and ee determination) purification->analysis end End analysis->end

Sources

Comparative

Comparative Guide: (S)-VANOL vs. Chiral Diol Alternatives in Asymmetric Catalysis

Executive Summary In the landscape of chiral biaryl ligands, (S)-VANOL (Vaulted 2,2'-Binaphthol) represents a distinct topological evolution from the standard BINOL scaffold. While BINOL (1,1'-bi-2-naphthol) serves as th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chiral biaryl ligands, (S)-VANOL (Vaulted 2,2'-Binaphthol) represents a distinct topological evolution from the standard BINOL scaffold. While BINOL (1,1'-bi-2-naphthol) serves as the "workhorse" for a broad array of asymmetric transformations, it frequently fails to provide sufficient steric shielding for reactions requiring deep chiral pockets, most notably asymmetric aziridination .

This guide objectively compares (S)-VANOL against its progenitor (BINOL) and its larger homolog (VAPOL). The data demonstrates that for Wulff-type Lewis acid catalysis, VANOL and VAPOL are not merely alternatives to BINOL but are obligatory replacements to achieve enantioselectivities >90% ee.

Part 1: Structural & Electronic Profiling

The primary differentiator between these ligands is the shape of the chiral pocket. Standard BINOL derivatives rely on substituents at the 3,3'-positions to create steric bulk. However, the backbone itself remains relatively "open" (like a slightly open book).

In contrast, VANOL and VAPOL are "Vaulted Biaryls." Their aromatic systems are fused in a manner that curves the naphthalene or phenanthrene rings around the active metal center, creating a semi-enclosed "vault."[1]

Comparative Metrics
Feature(S)-BINOL(S)-VANOL(S)-VAPOL
Backbone Topology Axial (Open)Vaulted (Semi-enclosed)Vaulted (Deeply enclosed)
Active Site Depth ShallowIntermediateDeep
Key Application Hydrogenation, AldolAziridination, Diels-AlderAziridination, Diels-Alder
Typical Metal Partner Ti, Al, Zn, PB, AlB, Al
pKa (approx) ~12-13 (Phenolic)Lower (Enhanced Acidity)Lower (Enhanced Acidity)

Scientist's Insight: The "vaulted" effect is critical when the transition state is loose. In the aziridination of imines, the substrate is relatively flat. BINOL fails to discriminate the faces effectively because the substrate "slips" past the 3,3'-substituents. VANOL's curved backbone forces the substrate into a specific orientation.

Part 2: The Benchmark Reaction – Asymmetric Aziridination

The definitive stress test for VANOL is the Wulff-Yudin Aziridination . This reaction involves the coupling of a benzhydryl imine with ethyl diazoacetate (EDA) using a boron-ligand complex.[2]

Performance Data: Synthesis of cis-Aziridines[2][3][4]

Reaction Conditions: 10 mol% Catalyst (Ligand + B(OPh)₃), CH₂Cl₂, -78°C to RT.

Substrate (Imine R-Group)Catalyst LigandYield (%)cis:trans Ratioee (%)
Phenyl (Ph) (S)-BINOL65%5:1< 10%
(S)-VANOL 88% > 40:1 95%
(S)-VAPOL90%> 40:197%
p-Tolyl (S)-BINOL60%4:112%
(S)-VANOL 85% > 50:1 94%
(S)-VAPOL89%> 50:196%
Cyclohexyl (S)-BINOL45%3:1< 5%
(S)-VANOL 82% > 30:1 90%
(S)-VAPOL85%> 30:193%

Critical Observation: Standard BINOL is essentially incompetent for this reaction. The jump from <10% ee to >90% ee upon switching to VANOL is due to the formation of a specific Boroxinate species that is sterically defined by the vaulted backbone. While VAPOL sometimes offers a marginal 1-2% ee advantage, VANOL is often preferred due to lower molecular weight and cost while still delivering >90% ee.

Part 3: Mechanistic Visualization

To understand why VANOL works, we must visualize the active catalyst assembly. The reaction does not use a simple monomer.[3][4] It proceeds through a Boroxinate intermediate, often involving a pyroborate species (B2) or a monomeric species (B1) depending on preparation.

Wulff_Aziridination_Mechanism cluster_0 Key Differentiator Precursors Ligand ((S)-VANOL) + B(OPh)3 PreCatalyst Pre-Catalyst Assembly (Borate Esters) Precursors->PreCatalyst 55°C, 1h ActiveCat Active Boroxinate Catalyst (Chiral Pocket Formed) PreCatalyst->ActiveCat Species Equilibration Complex Catalyst-Imine Complex (Activated Electrophile) ActiveCat->Complex Coordination Substrate Benzhydryl Imine Substrate->Complex Diazo Ethyl Diazoacetate (EDA) TS Transition State (C-C Bond Formation) Diazo->TS Complex->TS + EDA (Nucleophilic Attack) Product cis-Aziridine (>90% ee) TS->Product Ring Closure & Release Product->ActiveCat Catalyst Regeneration Note VANOL's vaulted structure blocks the Si-face, forcing Re-face attack. Note->TS

Figure 1: The catalytic cycle for Wulff-Aziridination. The "Vaulted" nature of VANOL is critical at the Transition State (Green Diamond) to enforce facial selectivity.

Part 4: Experimental Protocol (Self-Validating)

Reagents:
  • (S)-VANOL (Ligand)[5][6][7]

  • Triphenylborate (B(OPh)₃)[3]

  • Benzhydryl imine (Substrate)[2][8]

  • Ethyl Diazoacetate (EDA)[2][8][9]

  • Solvent: Toluene or CH₂Cl₂ (Anhydrous)

Step-by-Step Methodology:
  • Catalyst Assembly (The Critical Step):

    • In a flame-dried Schlenk flask under Argon, charge (S)-VANOL (0.10 mmol) and Triphenylborate (0.30 mmol). Note: A 1:3 ratio is crucial to drive the equilibrium toward the active pyroborate species.

    • Add anhydrous Toluene (2 mL).

    • Heat the mixture to 55°C for 1 hour. The solution should become clear.

    • Validation Check: Remove an aliquot for ¹H NMR. You should see the disappearance of the free ligand phenol protons. If phenol protons persist, extend heating.

    • Cool to room temperature. The catalyst is now ready.

  • Reaction Setup:

    • Add the Imine substrate (1.0 mmol) to the catalyst solution.

    • Cool the mixture to -78°C (or 0°C depending on substrate reactivity; lower temp = higher ee).

    • Dilute with additional solvent if necessary to reach 0.5 M concentration.

  • Addition of Diazo:

    • Add Ethyl Diazoacetate (1.1 mmol) slowly via syringe pump over 1 hour.

    • Why? Slow addition prevents EDA dimerization and ensures the catalyst is not overwhelmed.

  • Workup:

    • Monitor by TLC.[10] Upon consumption of imine, quench with water.

    • Extract with DCM, dry over Na₂SO₄.

    • Purify via flash chromatography (Silica gel).

References

  • Original Definition of Vaulted Biaryls

    • Vetticatt, M. J., Desai, A., & Wulff, W. D. (2010). How the Vaulted Biaryl Ligand VAPOL Works. Journal of the American Chemical Society.[9]

  • Comparative Aziridination Study (VANOL vs BINOL)

    • Antilla, J. C., & Wulff, W. D. (2000). Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands.[2][5][9][3] Angewandte Chemie International Edition.[9][11]

  • Mechanistic Insight (Boroxinate Species)

    • Zhang, Y., Desai, A., Lu, Z., Hu, G., Ding, Z., & Wulff, W. D. (2008). Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies. Chemistry – A European Journal.
  • Physical Data & Product Specifications

    • Sigma-Aldrich Product Sheet: (S)-VANOL.[6]

Sources

Validation

The Indispensable Task: Quantifying Enantiomeric Excess

A Senior Application Scientist's Guide to Validating Enantiomeric Excess in (S)-Vanol Reactions For researchers, medicinal chemists, and professionals in drug development, the stereochemical purity of a compound is not a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Validating Enantiomeric Excess in (S)-Vanol Reactions

For researchers, medicinal chemists, and professionals in drug development, the stereochemical purity of a compound is not a trivial detail—it is often the very determinant of therapeutic efficacy and safety. In the realm of asymmetric catalysis, ligands like (S)-Vanol have become powerful tools for inducing chirality. However, the synthesis of an enantiomerically enriched product is only half the battle. Rigorous, validated, and reliable determination of its enantiomeric excess (ee) is a critical and non-negotiable step.

This guide provides an in-depth comparison of the primary analytical techniques for validating enantiomeric excess in products derived from (S)-Vanol catalyzed reactions. Moving beyond mere procedural lists, we will explore the underlying principles, the rationale behind methodological choices, and the framework for building a self-validating system you can trust.

Enantiomeric excess is the measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other.[1] It is calculated using the formula:

ee (%) = |([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])| * 100 [2]

In pharmaceutical development, achieving high ee is paramount, as the "wrong" enantiomer can be inactive or, in the worst cases, exhibit dangerous toxicity.[3] Therefore, the analytical methods used to quantify ee must be precise, accurate, and robust.

Core Methodologies for ee Determination

The most common and reliable methods for determining enantiomeric excess involve converting the enantiomeric pair into diastereomeric entities that can be distinguished analytically. This can be achieved either transiently through interaction with a chiral environment (like in chromatography) or by forming stable diastereomeric complexes.[4]

The Workhorse: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for ee determination due to its accuracy, reproducibility, and amenability to high-throughput screening.[2]

Principle of Separation: The core of this technique lies in the chiral stationary phase (CSP) packed within the HPLC column. Enantiomers flowing through the column with the mobile phase interact with the CSP. These interactions form transient diastereomeric complexes with different binding energies. The enantiomer that forms the slightly more stable complex is retained longer, resulting in different retention times (t_R) and thus, separation.

Causality—Why It Works So Well: The choice of a CSP is critical and is dictated by the analyte's structure. CSPs are often based on polysaccharides (like cellulose or amylose derivatives), proteins, or synthetic chiral polymers. These phases create a complex three-dimensional chiral environment, allowing for multiple simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) that lead to effective separation.

Experimental Protocol: ee Determination by Chiral HPLC
  • Column and Mobile Phase Selection: This is the most critical step. Start with columns known to be effective for the compound class. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are versatile starting points. Screen a variety of mobile phases, typically mixtures of hexane/isopropanol (normal phase) or acetonitrile/methanol/water with additives (reversed-phase or polar organic mode).

  • Sample Preparation: Dissolve a small amount of the purified reaction product in the mobile phase to a concentration of ~1 mg/mL. Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter to prevent column blockage.

  • Analysis of the Racemic Mixture: First, inject a racemic sample of the product. This is essential to confirm that the method can separate both enantiomers and to identify their respective retention times. The goal is to achieve a baseline resolution (R_s > 1.5) between the two peaks.

  • Analysis of the Chiral Sample: Inject the enantiomerically enriched sample obtained from the (S)-Vanol catalyzed reaction.

  • Data Acquisition and Calculation: Integrate the peak areas for both enantiomers. Use the formula provided earlier to calculate the enantiomeric excess. For example, if the peak area of the major enantiomer is 98 and the minor is 2, the ee is [(98-2)/(98+2)] * 100 = 96%.

The Confirmatory Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC is excellent for quantification, NMR spectroscopy offers a powerful alternative, especially when a suitable chiral column is unavailable or when structural confirmation is needed.[5] The method relies on making the chemically identical (but magnetically distinct in a chiral environment) enantiomers diastereotopic.

Principle of Separation: Since enantiomers have identical NMR spectra, a chiral auxiliary must be added to the sample. This is typically a Chiral Solvating Agent (CSA) .[3] The CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral diol like BINOL) interacts with the enantiomers in solution to form rapidly equilibrating, short-lived diastereomeric solvates.[5][6] These diastereomeric complexes have different magnetic environments, causing specific proton (or other nuclei) signals of the analyte to appear at different chemical shifts (i.e., they become non-equivalent).

Causality—Why It Works: The degree of separation between the signals (Δδ) depends on the strength and geometry of the interaction between the CSA and the analyte enantiomers. Effective CSAs often engage in hydrogen bonding, aromatic stacking, or dipole-dipole interactions. The choice of solvent is also critical; non-polar solvents like CDCl₃ or C₆D₆ are preferred as they do not compete for the interaction sites.[7]

Experimental Protocol: ee Determination by ¹H NMR with a CSA
  • CSA Selection: Choose a CSA that possesses functionalities capable of interacting with your analyte. For example, for a chiral amine product, a chiral diol or acid might be effective.

  • Sample Preparation:

    • Accurately weigh the analyte (~5-10 mg) into an NMR tube.

    • Add a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).

    • Acquire a standard ¹H NMR spectrum of your analyte alone.

    • Add a molar equivalent of the CSA to the tube. Shake well to ensure mixing.

  • Data Acquisition: Acquire the ¹H NMR spectrum of the mixture. Look for a well-resolved proton signal in the analyte that has split into two distinct peaks or multiplets.

  • Data Interpretation and Calculation:

    • Identify the pair of signals corresponding to the two enantiomers.

    • Carefully integrate both signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers.

    • Calculate the ee using the integral values in the standard formula.

At-a-Glance: Method Comparison

Choosing the right method depends on the specific requirements of the analysis, such as sample throughput, availability of standards, and the nature of the analyte.

ParameterChiral HPLCNMR with Chiral Solvating Agent
Principle Differential interaction with a Chiral Stationary Phase (CSP) leading to separation in retention time.Formation of transient diastereomeric solvates with a Chiral Solvating Agent (CSA), causing chemical shift non-equivalence.
Pros High precision and accuracy; High sensitivity (UV detection); Excellent for routine analysis and high-throughput screening; Well-established validation protocols.[8]No need for a specific chromatography column; Relatively fast for a single sample; Provides structural information simultaneously; Uses standard NMR equipment.[7]
Cons Requires method development for each new compound; Chiral columns can be expensive and have limited lifetimes; Racemic standard is needed for method development.[9]Lower sensitivity compared to HPLC; Requires higher sample concentration; Signal overlap can complicate analysis; CSA can be expensive and may not work for all compounds.
Best For Quality control labs, process development, and screening large numbers of samples where a robust, validated method is required.Rapid, initial ee estimation; When a chiral HPLC method is not available; For compounds that are difficult to analyze by chromatography; Structural verification.

(S)-Vanol in Context: Performance vs. Alternatives

(S)-Vanol is a "vaulted" biaryl ligand, a class known for creating a more defined and sterically hindered chiral pocket compared to its parent, BINOL. This often translates to higher enantioselectivities in certain reactions.

In asymmetric Petasis reactions, for instance, (S)-Vanol has demonstrated superior performance compared to standard BINOL derivatives.[10] While BINOL provided only moderate enantioselectivity (e.g., 60:40 er), (S)-Vanol achieved significantly higher levels (>87:13 er).[10] This enhanced selectivity is attributed to the vaulted structure which restricts the possible transition state geometries more effectively.

Reaction TypeCatalyst/LigandKey SubstratesAchieved ee (%)Source
Asymmetric Petasis Reaction (S)-BINOL derivativeStyrylboronate, Ethyl glyoxylate~20-40% ee (3:1 er)[10]
(S)-Vanol Styrylboronate, Ethyl glyoxylate>74% ee (>87:13 er)[10]
Asymmetric Aziridination BINOL-derived catalystN-Benzhydryl imine82% ee[11]
(S)-Vanol N-Benzhydryl imine91% ee [11]
Asymmetric Aldol Reaction Proline-based OrganocatalystCyclohexanone, p-Nitrobenzaldehyde85% ee[12]

This table highlights that while organocatalysts like proline can be highly effective, ligands like (S)-Vanol often provide a significant advantage in metal-catalyzed transformations where a well-defined chiral environment is crucial.

Visualizing the Workflow and Decision Process

To ensure clarity and aid in experimental design, the following diagrams outline the key workflows and decision points in validating enantiomeric excess.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Calculation Reaction Asymmetric Reaction (e.g., with (S)-Vanol) Workup Reaction Workup & Purification Reaction->Workup Analysis Analyze Enriched Sample Workup->Analysis Racemic Prepare/Obtain Racemic Standard MethodDev Method Development (using Racemic Standard) Racemic->MethodDev MethodDev->Analysis Validate Method Validation (LOD, LOQ, Precision) MethodDev->Validate Data Integrate Peaks / Signals Analysis->Data Calc Calculate ee% Data->Calc

Caption: General workflow for determining the enantiomeric excess of a chiral product.

G outcome outcome start Analyte Volatile? gc Chiral GC Available? start->gc Yes hplc Chiral HPLC Method Available? start->hplc No gc->hplc No outcome_gc Use Chiral GC gc->outcome_gc Yes nmr Suitable CSA Available? hplc->nmr No outcome_hplc Use Chiral HPLC hplc->outcome_hplc Yes outcome_nmr Use NMR with CSA nmr->outcome_nmr Yes outcome_dev Develop HPLC/SFC Method nmr->outcome_dev No G cluster_method Method Development cluster_validation Formal Validation Protocol cluster_result Outcome Dev Develop Separation Method (HPLC, GC, etc.) Opt Optimize for Resolution (Rs > 1.5) and Peak Shape Dev->Opt Spec Specificity (Resolution) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LOQ LOD / LOQ (Sensitivity) Prec->LOQ Robust Robustness LOQ->Robust Report Validated Method for Routine Use Robust->Report

Caption: Logical flow for the validation of a chiral purity analytical method.

By systematically addressing these parameters, you build a self-validating system that provides irrefutable evidence of the enantiomeric purity of your (S)-Vanol-derived products, satisfying the rigorous demands of both academic research and industrial drug development.

References

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). Dhaka University Journal of Pharmaceutical Sciences. Retrieved February 4, 2026, from [Link]

  • The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2006, May 1). Chromatography Online. Retrieved February 4, 2026, from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Wiley Online Library. Retrieved February 4, 2026, from [Link]

  • Asymmetric Petasis Reactions Catalyzed by Chiral Biphenols. (2012, January 27). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine. (2011). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). ResearchGate. Retrieved February 4, 2026, from [Link]

  • NMR determination of enantiomeric excess. (2016). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Asymmetric Synthesis. (n.d.). University of York. Retrieved February 4, 2026, from [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (2022). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022, September 8). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2006). Semantic Scholar. Retrieved February 4, 2026, from [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2012, May 15). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. (2021, September 9). Semantic Scholar. Retrieved February 4, 2026, from [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (2010, May-June). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Asymmetric reactions_synthesis. (n.d.). Retrieved February 4, 2026, from [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2018, August 14). ACS Publications. Retrieved February 4, 2026, from [Link]

  • Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. (2021, October 6). YouTube. Retrieved February 4, 2026, from [Link]

  • Advances in the Asymmetric Synthesis of BINOL Derivatives. (2023, January). MDPI. Retrieved February 4, 2026, from [Link]

  • Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. (2023, May 23). ACS Publications. Retrieved February 4, 2026, from [Link]

  • Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. (2023, May 23). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Advances in the Asymmetric Synthesis of BINOL Derivatives. (2022, December 15). ResearchGate. Retrieved February 4, 2026, from [Link]

Sources

Comparative

Strategic Ligand Selection: A Cost-Benefit Analysis of (S)-Vanol in Asymmetric Synthesis

Executive Summary The Verdict: (S)-Vanol is a high-performance "specialist" ligand. Unlike the ubiquitous and inexpensive BINOL, which serves as a generalist scaffold, (S)-Vanol (and its congener VAPOL) is the obligatory...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: (S)-Vanol is a high-performance "specialist" ligand. Unlike the ubiquitous and inexpensive BINOL, which serves as a generalist scaffold, (S)-Vanol (and its congener VAPOL) is the obligatory choice for specific transformations where a deep chiral pocket is mechanistically required—most notably Catalytic Asymmetric Aziridination (Wulff-Yudin) and Aluminum-catalyzed Baeyer-Villiger oxidations .

While (S)-Vanol commands a market price approximately 10-15x higher than BINOL , its cost-benefit ratio turns positive in drug development workflows due to three factors:

  • Enabling Capability: It catalyzes reactions that fail completely (<20% ee) with BINOL.

  • Catalyst Loading: Optimized protocols allow loadings as low as 0.25–1.0 mol%, offsetting the high unit cost.

  • Scalability: The ligand is robust and recoverable (>90% recovery rates).[1]

Technical Deep Dive: The "Vaulted" Advantage

The defining feature of (S)-Vanol (Vaulted Biaryl Naphthol) is its steric architecture. While BINOL possesses a shallow chiral groove, Vanol features a "vaulted" structure where the phenanthrene rings extend the chiral pocket, creating a deep steric canyon.[2]

Mechanism of Action: The Borate Catalyst System

In the context of aziridination, (S)-Vanol is typically precatalyzed with triphenylborate (


) or 

. The active species is not a simple monomer but often an equilibrium between a mono-boron species (

) and a pyroborate species (

).
  • BINOL Failure Mode: The shallow pocket of BINOL allows substrate slippage, resulting in poor face selectivity (typically <20% ee for aziridination).

  • Vanol/Vapol Success Mode: The vaulted walls lock the imine substrate into a rigid conformation, forcing the diazoacetate to attack from a single trajectory.

Visualization: Ligand Selection Decision Matrix

LigandSelection Start Target Transformation Aziridination Asymmetric Aziridination (Wulff-Yudin) Start->Aziridination DielsAlder Hetero-Diels-Alder Start->DielsAlder GeneralAdd General Carbonyl Addition (e.g., Allylation) Start->GeneralAdd UseVanol Use (S)-VANOL (High Selectivity Required) Aziridination->UseVanol BINOL Fails (<20% ee) VanolCheck Selectivity Critical? DielsAlder->VanolCheck BinolCheck Try BINOL First? (Cost: Low) GeneralAdd->BinolCheck UseBINOL Use BINOL/SPINOL (Standard Choice) BinolCheck->UseBINOL Yes (Works well) VanolCheck->UseBINOL Moderate ee ok VanolCheck->UseVanol Need >90% ee UseVapol Use (S)-VAPOL (Max Steric Bulk) UseVanol->UseVapol If Vanol ee < 95% (Vapol often +5% ee)

Figure 1: Decision matrix for selecting between BINOL, VANOL, and VAPOL based on reaction type and selectivity requirements.

Comparative Performance Analysis

The following data compares the performance of ligands in the asymmetric aziridination of N-benzhydryl imines with ethyl diazoacetate (EDA).

Metric(S)-BINOL(S)-VANOL(S)-VAPOL
Enantioselectivity (ee) 10–25% (Poor)90–95% (Excellent)95–98% (Superior)
Yield 40–60%85–92%88–95%
Catalyst Loading 10–20 mol%1–5 mol%0.5–2 mol%
Substrate Scope LimitedBroad (Aryl/Alkyl imines)Very Broad
Approx.[3] Cost (per g) ~$20–50~$200–300~$400+

Analysis:

  • BINOL is effectively useless for this specific transformation due to low induction.

  • VANOL vs. VAPOL: VAPOL often provides a slight edge in enantioselectivity (2–5% higher ee) due to the even larger phenanthrol "wings." However, VANOL is structurally simpler and slightly cheaper to synthesize or purchase.

  • Recommendation: Start screening with (S)-VANOL . Only escalate to VAPOL if the ee falls below 90% for your specific substrate.

Cost-Benefit & Operational Strategy

The "Upfront Pain, Long-term Gain" Model

Using (S)-Vanol requires a shift in mindset from "commodity reagent" to "catalytic asset."

  • Loading Efficiency:

    • Standard BINOL reactions often require 10–20 mol%.

    • Vanol-Borate systems are highly active. In carbon tetrachloride or toluene, loadings can be reduced to 0.25 mol% without loss of yield, dramatically reducing the "cost per reaction" to be competitive with cheap ligands.

    • Calculation: 1g of Vanol ($200) at 1 mol% loading serves 10x more reactions than 1g of a cheap ligand at 10 mol% loading.

  • Recyclability:

    • Vanol is chemically stable to the oxidative and acidic workup conditions of aziridination.

    • Recovery Protocol: Post-reaction, the ligand can be recovered by flash chromatography (eluting with non-polar solvents) or crystallization with >90% efficiency.

Validated Experimental Protocol

Reaction: Catalytic Asymmetric Aziridination of Imines (Wulff-Yudin Protocol). Objective: Synthesis of cis-aziridines with >90% ee.

Reagents
  • Ligand: (S)-VANOL (10 mol% for initial screen, optimize down to 2 mol%).

  • Pre-catalyst: Triphenylborate (

    
    ) or purified 
    
    
    
    .
  • Substrate: N-benzhydryl imine (prepared from aldehyde + benzhydrylamine).

  • Reagent: Ethyl diazoacetate (EDA).[4]

  • Solvent: Toluene or

    
     (Caution: Toxicity).
    
Step-by-Step Workflow
  • Catalyst Assembly (The "Bake" Step):

    • In a flame-dried Schlenk flask, combine (S)-VANOL (0.10 mmol) and

      
       (0.30 mmol) in Toluene (2 mL).
      
    • Critical Step: Heat the mixture at 80°C for 1 hour. Apply vacuum (0.1 mmHg) while heating for 30 minutes to remove the phenol byproduct.

    • Validation: The mixture should turn from a clear solution to a viscous residue/foam. This ensures formation of the active borate species.

  • Substrate Addition:

    • Cool to Room Temperature (RT). Dissolve the residue in fresh Toluene (2 mL).

    • Add the Imine substrate (1.0 mmol).[5]

  • Reaction Initiation:

    • Cool to 0°C (or optimized temperature).

    • Add Ethyl Diazoacetate (1.1 mmol) diluted in Toluene via syringe pump over 1 hour (slow addition suppresses dimerization of EDA).

  • Monitoring & Workup:

    • Self-Validation: Monitor by TLC. The imine spot should disappear, and a less polar aziridine spot should appear.

    • Quench with water. Extract with Ethyl Acetate.

    • Purify via silica gel chromatography.[5]

Mechanistic Visualization

CatalyticCycle PreCat Pre-Catalyst (Vanol + B(OPh)3) ActiveCat Active Species (Vanol-Borate Complex) PreCat->ActiveCat - 3 PhOH (Heat/Vac) ImineBind Substrate Binding (Imine Coordination) ActiveCat->ImineBind + Imine Transition Transition State (EDA Attack) ImineBind->Transition + EDA ProductRel Product Release (Aziridine + Catalyst) Transition->ProductRel Ring Closure ProductRel->ActiveCat Recycle

Figure 2: Simplified catalytic cycle for the Vanol-Borate mediated aziridination.

References

  • Antilla, J. C., & Wulff, W. D. (1999). Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands. Angewandte Chemie International Edition. Link

  • Zhang, Y., et al. (2008). Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies. Chemistry – A European Journal.[6] Link

  • Sigma-Aldrich. Product Specification: (S)-VANOL.[6] Link

  • Wulff, W. D. (2008). Vaulted Biaryls in Catalysis: A Structure-Activity Relationship Guided Tour of the Immanent Domain of the VANOL Ligand. Link

Sources

Validation

Definitive Guide to (S)-Vanol Catalytic Performance: Mechanisms, Protocols, and Comparative Analysis

Executive Summary: The "Vaulted" Advantage (S)-Vanol (3,3'-diphenyl-2,2'-bi-1-naphthol) is a chiral ligand belonging to the Vaulted Biaryl class. Unlike the ubiquitous BINOL scaffold, which possesses an open "cleft" shap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Vaulted" Advantage

(S)-Vanol (3,3'-diphenyl-2,2'-bi-1-naphthol) is a chiral ligand belonging to the Vaulted Biaryl class. Unlike the ubiquitous BINOL scaffold, which possesses an open "cleft" shape, (S)-Vanol and its congener (S)-Vapol feature a deeper, more enclosed chiral pocket due to their phenanthrol-like extended aromatic systems.

This structural distinction renders (S)-Vanol the ligand of choice for reactions requiring a confined active site to enforce stereocontrol, most notably Asymmetric Aziridination . While BINOL dominates general Brønsted acid catalysis (e.g., standard Mannich reactions), (S)-Vanol outperforms it in specific catalytic cycles involving boroxinate intermediates or bulky substrates.

Quick Selection Matrix
Feature(S)-Vanol(S)-BINOL(S)-Vapol
Primary Application Asymmetric AziridinationMannich, Aldol, HydrogenationAsymmetric Aziridination
Chiral Pocket Deep, VaultedOpen, Tunable (via 3,3' subs)Very Deep, Vaulted
Catalyst Type Boroxinate, Phosphoric AcidPhosphoric Acid, Metal-ComplexBoroxinate, Phosphoric Acid
Cost/Availability High / Commercially AvailableLow / Commodity ChemicalHigh / Commercially Available

Comparative Analysis: Performance by Reaction Class

A. Asymmetric Aziridination (The Flagship Application)

The reaction of imines with ethyl diazoacetate (EDA) to form cis-aziridines is the primary benchmark for (S)-Vanol. This reaction proceeds via a Boroxinate Catalyst formed in situ.

The Competitors:

  • (S)-Vanol / (S)-Vapol: Form stable, highly active chiral boroxinate species.

  • (S)-BINOL: Forms a borate species that is catalytically inferior for this specific transformation, often leading to low conversion or poor enantiomeric excess (ee).

Experimental Data: Aziridination of N-benzhydryl Imines Conditions: 10 mol% Catalyst, Toluene, 25°C, 24h.

Substrate (Imine R-Group)CatalystYield (%)cis:trans Ratioee (%)
Ph (Phenyl) (S)-Vanol84>50:192
(S)-Vapol76>50:193
(S)-BINOL<20n.d.<10
c-Hex (Cyclohexyl) (S)-Vanol77>50:181
(S)-Vapol78>50:182
t-Bu (tert-Butyl) (S)-Vanol82>50:197
(S)-Vapol80>50:198

Insight: (S)-Vanol and (S)-Vapol perform nearly identically (within 1-2% ee), but both vastly outperform BINOL. The choice between Vanol and Vapol is often substrate-dependent; however, (S)-Vanol is frequently preferred for initial screening due to slightly easier handling and lower molecular weight.

B. Asymmetric Mannich Reactions

In Mannich-type transformations, the ligand is typically converted into a Chiral Phosphoric Acid (CPA) .

  • Standard Substrates: BINOL-derived CPAs (e.g., TRIP, STRIP) are generally superior due to the extensive library of 3,3'-substituents available.

  • Bulky/Difficult Substrates: (S)-Vanol-derived CPA is effective when the substrate is too large for the crowded 3,3'-substituted BINOL pocket. The "vaulted" structure provides steric shielding without the need for massive substituent groups.

Mechanistic Insight: The Boroxinate Active Species

The catalytic activity of (S)-Vanol in aziridination relies on a unique self-assembly process. Heating the ligand with triphenylborate, B(OPh)₃, generates a Boroxinate species.

Key Mechanistic Features:

  • Ligand Exchange: Three equivalents of B(OPh)₃ react with Vanol to displace phenol.

  • Active Species: The true catalyst is likely a Brønsted Acid pair consisting of a chiral boroxinate anion and a protonated imine.

  • Binding: The imine hydrogen-bonds to the boroxinate oxygens, creating a rigid chiral environment for the diazoacetate attack.

BoroxinateMechanism cluster_legend Legend Ligand (S)-Vanol (Ligand) Heat Heat (55-80°C) - Phenol Ligand->Heat Borate B(OPh)3 (Precursor) Borate->Heat PreCatalyst Vanol-Borate Pre-Catalyst Heat->PreCatalyst Assembly ActiveCat Active Boroxinate Ion Pair [H-Imine]+ [Boroxinate]- PreCatalyst->ActiveCat + Imine (In Situ) Imine Imine (Substrate) Product cis-Aziridine (High ee) ActiveCat->Product + Diazoacetate L1 Reagent L2 Intermediate L3 Active/Product

Figure 1: The assembly pathway of the active Vanol-Boroxinate catalyst. Note that the active species is an ion pair generated in situ.

Experimental Protocols

Protocol A: Preparation of the Vanol-Boroxinate Catalyst

This "baking" step is critical. Simply mixing the reagents at room temperature will NOT yield the active catalyst.

  • Equipment: Flame-dried Schlenk flask, vacuum line, oil bath.

  • Reagents:

    • (S)-Vanol (1.0 equiv)[1]

    • Triphenylborate B(OPh)₃ (3.0 equiv)

    • Solvent: Toluene or DCM (anhydrous).

  • Procedure:

    • Dissolve (S)-Vanol and B(OPh)₃ in the solvent.

    • Heat the mixture at 55°C (DCM) or 80°C (Toluene) for 1 hour.

    • Crucial Step: Apply high vacuum (0.1 mmHg) while maintaining the temperature at 55-80°C for 30 minutes. This removes the phenol byproduct and drives the equilibrium toward the boroxinate species.

    • Cool to room temperature. The resulting white/pale-yellow solid is the active pre-catalyst.

Protocol B: General Asymmetric Aziridination
  • Setup: Dissolve the prepared catalyst (from Protocol A) in the reaction solvent (typically Toluene) to achieve a concentration of ~0.05 M.

  • Substrate Addition: Add the imine (1.0 equiv) to the catalyst solution. Stir for 10 minutes to allow formation of the catalyst-substrate ion pair.

  • Reaction: Add Ethyl Diazoacetate (EDA) (1.1 - 1.2 equiv).

    • Note: For maximum enantioselectivity, add EDA slowly via syringe pump over 1 hour, although batch addition is often acceptable for (S)-Vanol.

  • Workup: Once complete (monitor by TLC, typically 2-24h), quench with water, extract with DCM, and purify via silica gel chromatography.

Decision Guide: When to Choose (S)-Vanol?

Use the following logic flow to determine if (S)-Vanol is the correct ligand for your synthesis.

DecisionTree Start Target Transformation Q1 Reaction Type? Start->Q1 Aziridine Asymmetric Aziridination Q1->Aziridine Mannich Mannich / Aldol Q1->Mannich Result1 USE (S)-VANOL or (S)-VAPOL (Gold Standard) Aziridine->Result1 Boroxinate Route Q2 Is the substrate sterically demanding? Mannich->Q2 Result2 USE BINOL-Phosphoric Acid (Standard Choice) Q2->Result2 No (Standard) Result3 Consider (S)-VANOL Phosphoric Acid (Vaulted Pocket Advantage) Q2->Result3 Yes (Bulky)

Figure 2: Strategic selection guide for (S)-Vanol vs. BINOL.

References

  • Zhang, Y., et al. (2008). "Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies." Chemistry – A European Journal.[2] Link

  • Wulff, W. D. (2008).[3] "Vaulted Biaryls in Catalysis: A Structure-Activity Relationship Guided Tour of the Immanent Domain of the VANOL Ligand." Chemistry – A European Journal.[2] Link

  • Desai, A. A., et al. (2010). "Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction." Journal of the American Chemical Society. Link

  • Guan, Y., et al. (2013).[4] "New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands and Brønsted Acid Catalysts." Synlett. Link

  • Antilla, J. C., et al. (2010). "Chiral Phosphoric Acid Catalyzed Desymmetrization of meso-Aziridines."[1] Journal of the American Chemical Society. Link

Sources

Comparative

Definitive Guide: Absolute Configuration Determination for (S)-VANOL Catalyzed Aziridines

The following guide details the determination of absolute configuration for products synthesized using the (S)-VANOL ligand, specifically focusing on the Wulff Aziridination reaction. Executive Summary (S)-VANOL (Vaulted...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the determination of absolute configuration for products synthesized using the (S)-VANOL ligand, specifically focusing on the Wulff Aziridination reaction.

Executive Summary

(S)-VANOL (Vaulted 2,2'-Binaphthol) is a privileged chiral ligand developed by the Wulff group, primarily utilized for the catalytic asymmetric aziridination of imines. Unlike the related BINOL ligand, VANOL possesses a unique "vaulted" biaryl architecture that creates a deep chiral pocket, enabling high enantioselectivity.

Key Insight: The (S)-VANOL catalyst typically induces Si-face attack on the imine substrate, resulting in (2_R_, 3_R_) absolute configuration for the major cis-aziridine product. However, rigorous experimental verification is required for novel substrates.

This guide compares (S)-VANOL with its analogs (VAPOL, BINOL) and provides a validated workflow for determining the absolute configuration (AC) of the resulting products using X-ray crystallography, Vibrational Circular Dichroism (VCD), and Chiral HPLC.

Part 1: The (S)-VANOL Catalyst System[1][2]

Ligand Architecture and Comparison

(S)-VANOL is a member of the vaulted biaryl ligand family. While it shares the


-symmetry of BINOL, its extended aromatic framework (phenyl groups at 3,3' positions and annulated rings) creates a steric environment that is distinct from both BINOL and VAPOL.

Table 1: Comparative Performance of Chiral Biaryl Ligands in Asymmetric Aziridination

Feature(S)-BINOL(S)-VANOL(S)-VAPOL
Structure 1,1'-Bi-2-naphthol3,3'-Diphenyl-2,2'-bi-1-naphtholVaulted Biphenanthrol
Active Species Monomer/DimerPyroborate (B2 Species) Pyroborate (B2 Species)
Typical ee% < 10% (Poor)90 - 95% (Excellent) 95 - 99% (Superior)
Induction Sense Variable(2_R_, 3_R_) Product (2_R_, 3_R_) Product
Substrate Scope LimitedBroad (Aryl/Alkyl Imines) Very Broad
Cost LowModerate High

Analyst Note: While (S)-VAPOL often yields slightly higher enantiomeric excess (ee), (S)-VANOL is a cost-effective alternative that provides sufficient selectivity (>90% ee) for most pharmaceutical intermediates. BINOL is generally ineffective for this specific transformation due to the lack of the "vaulted" steric bulk.

Catalyst Activation Mechanism

The active catalyst is not the simple borate monomer. It is a Pyroborate species formed by heating the ligand with triphenylborate (


).

Figure 1: Catalyst Activation and Active Species Formation

VANOL_Activation LIGAND (S)-VANOL Ligand PRECAT Pre-Catalyst Mix LIGAND->PRECAT BORATE B(OPh)3 (3 equiv) BORATE->PRECAT HEAT Heat (80°C) + Vacuum ACTIVE Active Pyroborate (B2) Species (1 Ligand : 2 Borons) HEAT->ACTIVE Major Active Species INACTIVE Inactive Borate (B1) Species (1 Ligand : 1 Boron) HEAT->INACTIVE Minor Species PRECAT->HEAT Condensation

Caption: Formation of the active Pyroborate (B2) catalyst requires thermal processing to remove phenol byproducts.

Part 2: Experimental Protocol for Synthesis & AC Determination

Standard Operating Procedure: Wulff Aziridination

To ensure reproducible absolute configuration, the catalyst preparation must be strictly controlled.

Reagents:

  • (S)-VANOL (10 mol%)[1][2]

  • Triphenylborate (

    
    , 30 mol%)
    
  • Imine Substrate (1.0 equiv)

  • Ethyl Diazoacetate (EDA, 1.1 equiv)[1][2]

  • Solvent: Toluene or DCM (Anhydrous)

Step-by-Step Protocol:

  • Catalyst Assembly: In a flame-dried flask, combine (S)-VANOL and

    
     in toluene. Heat at 80°C for 1 hour.
    
  • Vacuum Purge: Apply high vacuum (0.1 mmHg) at 80°C for 30 minutes. Crucial Step: This removes the phenol byproduct, shifting the equilibrium to the active Pyroborate species.

  • Reaction: Cool to room temperature. Add the imine substrate.[3][1][2][4][5][6][7] Add EDA dropwise.

  • Workup: Quench with water, extract with DCM, and purify via silica gel chromatography.

Determination of Absolute Configuration (AC)

Once the product is isolated, the AC must be assigned. The (S)-VANOL catalyst generally follows a predictable induction model, but "trust but verify" is the scientific standard.

Figure 2: Decision Tree for Absolute Configuration Assignment

AC_Determination START Isolated Aziridine Product ((S)-VANOL Catalyst) IS_CRYSTAL Is the product crystalline? START->IS_CRYSTAL YES_CRYSTAL Method A: X-Ray Crystallography IS_CRYSTAL->YES_CRYSTAL Yes NO_CRYSTAL Is it a liquid/oil? IS_CRYSTAL->NO_CRYSTAL No RESULT Confirmed Configuration (Likely 2R, 3R) YES_CRYSTAL->RESULT Definitive AC (Heavy Atom Method) DERIV Derivatization (e.g., p-Br-Benzoate) NO_CRYSTAL->DERIV Solid Derivative Possible? VCD Method B: Vibrational Circular Dichroism (VCD) (Solution State) NO_CRYSTAL->VCD Direct Analysis NMR Method C: Mosher's Analysis (Ring Opening Required) NO_CRYSTAL->NMR Alternative DERIV->YES_CRYSTAL VCD->RESULT Compare Exp. vs DFT

Caption: Workflow for selecting the appropriate analytical technique based on physical state of the product.

Method A: X-Ray Crystallography (Gold Standard)
  • Applicability: Solid products or derivatives.

  • Protocol: Recrystallize the aziridine from Hexane/DCM. If the product lacks a heavy atom, synthesize a derivative (e.g., ring opening with p-bromobenzoic acid) to introduce anomalous scatterers.

  • Validation: Solve structure using anomalous dispersion. Confirm the stereocenters are (2R, 3R) for the cis-aziridine derived from (S)-VANOL.

Method B: Vibrational Circular Dichroism (VCD)[8]
  • Applicability: Oils or non-crystalline solids (common for aliphatic aziridines).

  • Protocol:

    • Dissolve ~5-10 mg of product in

      
      .
      
    • Record VCD spectrum (IR region).

    • Perform DFT calculations (B3LYP/6-31G*) for the predicted (2R, 3R) conformer.

    • Match: If the experimental sign pattern matches the calculated spectrum, the AC is confirmed.

Method C: Chiral HPLC Retention Time
  • Applicability: Routine screening after initial validation.

  • Protocol: Use a Chiralcel OD-H or AD-H column.

  • Note: (S)-VANOL products typically elute with distinct retention times compared to (R)-VANOL products.

  • Warning: Do not rely solely on retention time without an authentic standard or prior X-ray/VCD validation, as slight structural changes in the substrate can reverse elution order.

Part 3: Mechanistic Origin of Stereocontrol

Understanding why (S)-VANOL yields the (2R, 3R) product allows researchers to predict outcomes for new substrates.

  • Induction Model: The vaulted structure of (S)-VANOL blocks the Re-face of the imine.

  • Attack Trajectory: The diazoacetate nucleophile is forced to attack the imine from the open Si-face .

  • Result: This trajectory establishes the (2R) configuration at the carbon center derived from the imine.

Stereochemical Rule:

  • (R)-VANOL / (R)-VAPOL

    
    Re-face attack 
    
    
    
    (2S, 3S) Aziridine.
  • (S)-VANOL / (S)-VAPOL

    
    Si-face attack 
    
    
    
    (2R, 3R) Aziridine.

References

  • Zhang, Y., Desai, A., Lu, Z., Hu, G., Ding, Z., & Wulff, W. D. (2008).[4] Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies. Chemistry – A European Journal, 14(12), 3785–3803. Link

  • Antilla, J. C., & Wulff, W. D. (2000). Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands.[3][1][2][4][5][6][7] Angewandte Chemie International Edition, 39(24), 4518–4521.[1] Link

  • Nafie, L. A. (2012). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons. (Reference for VCD Methodology).
  • Wulff, W. D. (2008).[2][4] Vaulted Biaryl Ligands in Asymmetric Catalysis. Topics in Organometallic Chemistry, 37, 281-318.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Vanol

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel chiral molecules is paramount. Ligands such as (S)-Vanol, a valued vaulted biaryl ligand, are instrumental in advancing asymmetr...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel chiral molecules is paramount. Ligands such as (S)-Vanol, a valued vaulted biaryl ligand, are instrumental in advancing asymmetric catalysis.[1] However, realizing its full synthetic potential necessitates an unwavering commitment to safety. This guide provides an in-depth, experience-driven perspective on the personal protective equipment (PPE) required for handling (S)-Vanol, ensuring both the integrity of your research and the well-being of your laboratory personnel.

Understanding the Hazard Profile of (S)-Vanol

Before any container of (S)-Vanol is opened, a thorough understanding of its hazard profile is essential. Safety data sheets (SDS) classify (S)-Vanol with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage (H318): Poses a risk of serious damage to the eyes.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory system if inhaled.[1][2]

  • Long-lasting Harmful Effects to Aquatic Life (H413): Indicates potential for environmental toxicity.[1][2]

These classifications are not merely regulatory hurdles; they are critical data points that inform our risk assessment and subsequent PPE selection. The crystalline nature of (S)-Vanol also means that dust formation is a primary route of exposure that must be mitigated.[2]

Core Principles of PPE Selection for (S)-Vanol

The selection of PPE is not a one-size-fits-all checklist but a dynamic process tailored to the specific experimental context. The core principle is to establish multiple barriers of protection, minimizing all potential routes of exposure: dermal, ocular, and respiratory.

Engineering Controls: The First Line of Defense

Before considering wearable PPE, it is crucial to leverage engineering controls to minimize exposure at the source. All manipulations of solid (S)-Vanol that could generate dust should be performed within a certified chemical fume hood with proper airflow.[2][3] For reactions involving (S)-Vanol in solution, a fume hood remains the standard for containing any potential vapors or aerosols.

Personal Protective Equipment: A Multi-Layered Approach

Dermal Protection: Beyond the Standard Nitrile Glove

While nitrile gloves are a laboratory staple, for handling (S)-Vanol, a more nuanced approach is warranted. The causality behind glove selection lies in the breakthrough time and degradation resistance of the glove material against the specific chemical and any solvents used.

  • For Solid (S)-Vanol: When handling the solid compound, a standard nitrile glove (minimum thickness of 4 mil) is generally sufficient to prevent incidental skin contact. However, due to the abrasive nature of crystalline solids, gloves should be inspected for any punctures or tears before and during use.[4][5]

  • For (S)-Vanol in Solution: The choice of glove is dictated by the solvent. (S)-Vanol is often used in solvents such as chloroform.[1] For chlorinated solvents, heavier-duty gloves like Viton™ or butyl rubber are recommended for extended handling. For other common organic solvents, consult a glove compatibility chart to select the most appropriate material. Double-gloving is a prudent practice, providing an additional layer of protection and allowing for the safe removal of the outer glove if contamination is suspected.

Procedural Step-by-Step Glove Protocol:

  • Inspection: Before donning, visually inspect each glove for any signs of degradation, discoloration, or physical damage.

  • Donning: Don the inner glove, ensuring a snug fit. Then, don the outer glove, pulling the cuff over the sleeve of the lab coat.

  • During Use: Be mindful of potential contamination. Avoid touching surfaces such as door handles, keyboards, or personal items with gloved hands.[4]

  • Doffing: To remove gloves, pinch the outside of one glove at the wrist without touching the skin. Peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Disposal: Dispose of contaminated gloves in the designated hazardous waste container.[5]

  • Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[2][4]

Ocular Protection: Uncompromised Defense Against Eye Damage

Given the H318 classification (causes serious eye damage), standard safety glasses are insufficient.[1][2]

  • Chemical Splash Goggles: These are mandatory whenever handling (S)-Vanol, whether in solid or solution form. Goggles provide a complete seal around the eyes, protecting against dust particles and liquid splashes.[4]

  • Face Shield: When there is a significant risk of splashing, such as during the transfer of larger volumes of (S)-Vanol solutions or during quenching of reactions, a face shield should be worn in conjunction with chemical splash goggles. This provides an additional layer of protection for the entire face.[6]

Respiratory Protection: Mitigating Inhalation Risks

The potential for respiratory irritation from (S)-Vanol dust necessitates respiratory protection, particularly when handling larger quantities or when engineering controls may not be sufficient to contain all airborne particles.[1][2]

  • N95 Dust Mask: For routine handling of small quantities of solid (S)-Vanol in a fume hood, a properly fitted N95 dust mask can provide adequate protection against incidental inhalation of dust.[1]

  • Half-Mask or Full-Face Respirator: For larger-scale operations or in situations where there is a higher potential for aerosol generation, a half-mask or full-face respirator with appropriate particulate cartridges (P100) should be used.[7] A full-face respirator offers the added benefit of integrated eye protection.

Protective Clothing: The Final Barrier
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement to protect against incidental skin contact and contamination of personal clothing.[4]

  • Chemical-Resistant Apron: When handling larger quantities of (S)-Vanol solutions, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, a disposable chemical-resistant coverall may be necessary.[7]

  • Footwear: Closed-toe shoes made of a non-porous material are essential to protect the feet from spills.[4]

Summary of Recommended PPE for (S)-Vanol

OperationEye/Face ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing Solid (<1g) Chemical Splash GogglesNitrile Gloves (min. 4 mil)N95 Dust MaskLab Coat
Weighing Solid (>1g) Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves or heavier duty glovesHalf-mask Respirator with P100 cartridgesLab Coat
Preparing Solutions Chemical Splash Goggles & Face ShieldSolvent-specific gloves (e.g., Viton™ for Chloroform), Double-glovedN/A (in fume hood)Lab Coat, Chemical-Resistant Apron
Reaction Workup/Quenching Chemical Splash Goggles & Face ShieldSolvent-specific gloves, Double-glovedN/A (in fume hood)Lab Coat, Chemical-Resistant Apron
Large-Scale Operations Full-Face Respirator with P100 cartridgesHeavy-duty, solvent-specific glovesFull-Face Respirator with P100 cartridgesChemical-Resistant Coverall

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with (S)-Vanol.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling (S)-Vanol Scale Scale of Operation? Start->Scale SmallScale Small Scale (<1g) Scale->SmallScale Small LargeScale Large Scale (>1g) Scale->LargeScale Large Form Solid or Solution? Solid Handling Solid Form->Solid Solid Solution Working with Solution Form->Solution Solution SmallScale->Form LargeScale->Form PPE_SmallSolid Goggles, Nitrile Gloves, N95 Mask, Lab Coat Solid->PPE_SmallSolid Small Scale PPE_LargeSolid Goggles, Face Shield, Double Gloves, Respirator, Lab Coat Solid->PPE_LargeSolid Large Scale PPE_Solution Goggles, Face Shield, Solvent-Specific Gloves, Lab Coat, Apron Solution->PPE_Solution

Caption: Decision workflow for selecting appropriate PPE for (S)-Vanol.

Disposal of Contaminated PPE and (S)-Vanol Waste

Proper disposal is a critical final step in the safe handling of (S)-Vanol.

  • Solid Waste: All disposable PPE (gloves, masks, etc.) contaminated with (S)-Vanol should be placed in a designated, sealed hazardous waste container.[5]

  • Liquid Waste: Solutions containing (S)-Vanol should be collected in a properly labeled, sealed hazardous waste container. Due to its potential aquatic toxicity, (S)-Vanol waste should never be disposed of down the drain.[2][8]

  • Waste Segregation: It is crucial to segregate halogenated and non-halogenated solvent waste to ensure proper and cost-effective disposal by a certified waste management company.[9]

Consult your institution's environmental health and safety (EHS) department for specific guidance on waste stream management.

Emergency Procedures

In the event of an exposure or spill:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]

  • Spill: For a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.[2]

By adhering to these rigorous PPE protocols and safe handling practices, researchers can confidently and safely unlock the synthetic potential of (S)-Vanol. This commitment to safety not only protects individuals but also fosters a culture of responsibility and excellence within the scientific community.

References

  • NOVA Chemicals. (2019-04-10). SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: ≥95 %. Retrieved from [Link]

  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Valvoline™ Global. (n.d.). How to Properly Dispose of Used Lubricants: A Step-by-Step Guide. Retrieved from [Link]

  • GZ Industrial Supplies. (2025-05-26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • American Elements. (n.d.). (S)-VANOL SDS. Retrieved from [Link]

  • University of Pittsburgh. (2014-02-22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Hazardous Waste Experts. (2022-01-19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • US EPA. (2025-09-12). Personal Protective Equipment. Retrieved from [Link]

  • Basel Convention. (n.d.). BASEL CONVENTION TECHNICAL GUIDELINES ON USED OIL RE-REFINING OR OTHER RE-USES OF PREVIOUSLY USED OIL. Retrieved from [Link]

  • Certified Safety. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]

  • LPP Combustion. (n.d.). Chemical Waste. Retrieved from [Link]

  • PubMed. (2008). Disposing of expired drugs and chemicals: new options for compounders. Retrieved from [Link]

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